VU6015929
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-[[5-(1-methylpyrazol-3-yl)pyridin-3-yl]methylamino]-N-[3-(trifluoromethoxy)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F4N5O2/c1-33-8-7-21(32-33)17-9-15(12-29-14-17)13-30-22-10-16(5-6-20(22)25)23(34)31-18-3-2-4-19(11-18)35-24(26,27)28/h2-12,14,30H,13H2,1H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKVIUJIUTXIRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CN=CC(=C2)CNC3=C(C=CC(=C3)C(=O)NC4=CC(=CC=C4)OC(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F4N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of VU6015929 in Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), represent a significant and growing global health burden. A key driver of this pathological process is the dysregulation of signaling pathways that control fibroblast activation and collagen deposition. Among the promising therapeutic targets are the Discoidin Domain Receptors (DDRs), a unique class of receptor tyrosine kinases activated by collagen. This technical guide provides an in-depth exploration of the mechanism of action of VU6015929 , a potent and selective dual inhibitor of DDR1 and DDR2, in the context of fibrosis.
This compound: A Dual Inhibitor of DDR1 and DDR2
This compound is a small molecule inhibitor designed to target the kinase activity of both DDR1 and DDR2. These receptors are upregulated in fibrotic tissues and, upon activation by collagen, initiate a signaling cascade that promotes the production of ECM components, thus creating a profibrotic feedback loop. By inhibiting DDR1 and DDR2, this compound effectively disrupts this cycle.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| DDR1 | LanthaScreen Eu Kinase Binding Assay | 4.67 | |
| DDR2 | LanthaScreen Eu Kinase Binding Assay | 7.39 | |
| DDR1 Autophosphorylation | Cellular Western Blot (HEK293-DDR1 cells) | 0.71 |
Table 2: In Vitro DMPK Profile of this compound
| Parameter | Value |
| Microsomal Stability (Human, Mouse) | Moderate to High |
| Plasma Protein Binding (Human, Mouse) | High |
| Caco-2 Permeability | Moderate |
Note: Specific quantitative values for the DMPK profile are not publicly available but are described as "acceptable" and contributing to "good rodent in vivo pharmacokinetics".
Core Signaling Pathway of DDR1/2 in Fibrosis and Inhibition by this compound
The primary mechanism of action of this compound is the inhibition of collagen-induced autophosphorylation of DDR1 and DDR2. This blockade prevents the recruitment and activation of downstream signaling molecules, ultimately leading to a reduction in the production of collagen IV, a key component of the fibrotic ECM. The signaling cascade involves well-established pro-fibrotic pathways such as PI3K/AKT and NF-κB.
The Discovery and Synthesis of VU6015929: A Potent and Selective Dual DDR1/2 Inhibitor
A Technical Whitepaper for Drug Development Professionals
Abstract
VU6015929 is a potent and selective dual inhibitor of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2), receptor tyrosine kinases that are activated by collagen.[1][2] The discovery of this compound represents a significant advancement in the development of therapeutic agents for fibrotic diseases. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and drug development professionals. It includes detailed experimental protocols, quantitative data, and visualizations of the synthesis and signaling pathways.
Introduction
Discoidin domain receptors (DDRs) are a unique subfamily of receptor tyrosine kinases (RTKs) that are activated by the binding of collagen.[1][3] This activation triggers downstream signaling cascades that are involved in cellular proliferation, differentiation, and survival.[3] Dysregulation of DDR1 signaling has been implicated in various fibrotic diseases, making it an attractive therapeutic target.[1][4] this compound was developed through a multidimensional optimization campaign of an initial lead compound, aiming to improve potency, selectivity, and pharmacokinetic properties.[1] This effort led to a novel compound with low cytotoxicity and a favorable in vitro drug metabolism and pharmacokinetics (DMPK) profile, making it a valuable tool for exploring the role of DDR1 in antifibrotic therapy.[1][2]
Discovery and Optimization
The development of this compound began with a lead compound that, while showing inhibitory activity against DDR1, suffered from poor DMPK properties and cytotoxicity.[1] An extensive optimization campaign was undertaken, synthesizing and screening approximately 200 analogues to identify the essential pharmacophore for DDR1 inhibition.[1] This structure-activity relationship (SAR) study led to the identification of key structural elements required for potent and selective inhibition of both DDR1 and DDR2.[1]
Synthesis Pathway
The synthesis of this compound (designated as compound 7e in the primary literature) is achieved through a four-step process starting from commercially available materials.[1]
Detailed Experimental Protocol for Synthesis
The synthesis of analogues, including this compound, follows a general four-step procedure as outlined in the primary literature.[1][5]
Step 1: HATU-mediated Amide Coupling To a solution of 4-fluoro-3-nitrobenzoic acid (1 equivalent) in dichloromethane (DCM), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) are added. The corresponding 3- or 3,4-disubstituted aniline (1 equivalent) is then added, and the reaction mixture is stirred at room temperature for 17 hours.
Step 2: Microwave-assisted Nitro Reduction The product from the amide coupling is dissolved in a mixture of ethanol and ethyl acetate. Tin(II) chloride (SnCl₂) (5 equivalents) is added, and the reaction is heated in a microwave reactor at 110 °C for 25 minutes to yield the anilino amides.
Step 3: Reductive Amination The anilino amide (1 equivalent) is dissolved in methanol. 5-bromonicotinaldehyde (1.2 equivalents), sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), and acetic acid (2 equivalents) are added. The mixture is stirred at 50 °C for 2 hours.
Step 4: Suzuki Coupling The product from the reductive amination (1 equivalent) is dissolved in a mixture of 1,4-dioxane and water. The corresponding aryl boronic acid (1.5 equivalents), cesium carbonate (Cs₂CO₃) (3 equivalents), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equivalents) are added. The reaction is heated at 90 °C for 3 hours to yield the final product, this compound.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of both DDR1 and DDR2. Its inhibitory activity was quantified using a LanthaScreen™ Eu Kinase Binding Assay.[1]
Quantitative Data
| Target | IC₅₀ (nM) | Reference |
| DDR1 | 4.67 | [6][7] |
| DDR2 | 7.39 | [6][7] |
This compound effectively blocks the collagen-induced autophosphorylation of DDR1 in cells.[1] This inhibition of DDR1 activation subsequently reduces the production of collagen IV, a key component of the extracellular matrix in fibrotic tissue.[1][2]
DDR1 Signaling Pathway
The binding of collagen to DDR1 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domains.[3][8] This autophosphorylation initiates a cascade of downstream signaling events. This compound acts by binding to the ATP-binding site of the DDR1 kinase domain, preventing this autophosphorylation and subsequent signaling.[1]
Key Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay
This assay is used to determine the IC₅₀ values of compounds against DDR1 and DDR2.[9]
Materials:
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
Kinase (DDR1 or DDR2) and Europium-labeled anti-tag antibody mixture in Kinase Buffer A
-
Alexa Fluor™ 647-labeled kinase tracer in Kinase Buffer A
-
384-well plate
Procedure:
-
Add 4 µL of each concentration of the serially diluted test compound to triplicate assay wells.
-
Add 8 µL of the kinase/antibody solution to all wells.
-
Add 4 µL of the tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC₅₀ value.
Cell-based DDR1 Phosphorylation Assay
This assay measures the ability of a compound to inhibit collagen-induced DDR1 autophosphorylation in cells.[1][5]
Materials:
-
HEK293 cells expressing full-length human DDR1 (HEK293-DDR1)
-
Serum-free cell culture medium
-
Test compound (e.g., this compound) at various concentrations
-
Collagen I (e.g., from rat tail)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-DDR1 and anti-total-DDR1
-
Western blot reagents and equipment
Procedure:
-
Seed HEK293-DDR1 cells in appropriate culture plates and grow to desired confluency.
-
Serum-starve the cells overnight.
-
Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with collagen I (e.g., 25-50 µg/mL) for a specified time (e.g., 90 minutes to 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Perform Western blot analysis using anti-phospho-DDR1 and anti-total-DDR1 antibodies to determine the levels of phosphorylated and total DDR1.
-
Quantify the band intensities and calculate the ratio of phosphorylated DDR1 to total DDR1 to assess the inhibitory effect of the compound.
Conclusion
This compound is a potent, selective, and orally bioavailable dual DDR1/2 inhibitor with a promising preclinical profile. Its discovery and detailed characterization provide a valuable pharmacological tool for investigating the role of DDR1 in fibrotic diseases and offer a promising starting point for the development of novel antifibrotic therapies. The detailed synthetic route and biological evaluation protocols provided herein should facilitate further research and development in this area.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Discovery of this compound: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
The Role of VU6015929 in Collagen-IV Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of VU6015929, a potent and selective dual inhibitor of Discoidin Domain Receptor 1 and 2 (DDR1/2). This compound has emerged as a critical tool compound for investigating the role of DDR1 in fibrotic diseases, primarily through its ability to modulate the production of extracellular matrix components like collagen-IV. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activities, outlines experimental protocols for its study, and visualizes the associated signaling pathways and workflows.
Introduction to this compound
This compound is a small molecule inhibitor targeting the receptor tyrosine kinases DDR1 and DDR2.[1] These receptors are unique in that they are activated by collagen binding, which triggers a signaling cascade involved in cellular processes such as proliferation, differentiation, and migration.[1] DDR1 is predominantly expressed in epithelial cells, and its upregulation is associated with various fibrotic conditions, including kidney diseases.[1] this compound was developed as an optimized tool compound with improved potency, selectivity, and pharmacokinetic properties to explore the therapeutic potential of DDR1 inhibition in anti-fibrotic therapies.[1]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the kinase activity of DDR1 and DDR2. By binding to the ATP-binding site of the kinase domain, this compound prevents the autophosphorylation of the receptor that is induced by collagen binding. This blockade of DDR1 activation is the initial step in its downstream effects. A crucial consequence of DDR1 inhibition by this compound is the potent suppression of collagen-IV production, a key component of the basement membrane that is often excessively deposited in fibrotic tissues.[1] This effect has been shown to be DDR1-dependent, as the compound had no effect on collagen-IV levels in DDR1-null cells.[1]
Quantitative Data Presentation
The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Inhibitory Activity of this compound against DDR1/2 Kinases
| Target | Assay Type | IC₅₀ (nM) | Reference |
| DDR1 | Kinase Binding Assay | 4.67 | [2] |
| DDR2 | Kinase Binding Assay | 7.39 | [2] |
Table 2: Cellular Inhibitory Activity of this compound
| Target Process | Cell Line | Assay Type | IC₅₀ (nM) | Reference |
| Collagen I-induced DDR1 Phosphorylation | HEK293-DDR1b cells | Western Blot Analysis & ELISA | 0.7078 | [2] |
Table 3: Effect of this compound on Collagen-IV Production
| Compound | Concentration | Cell Line | Effect on Collagen-IV Production | Reference |
| This compound | 3 µM | DDR1-reconstituted mesangial cells | Significant inhibition observed | [1] |
Note: A specific IC₅₀ value for the inhibition of collagen-IV production by this compound is not currently available in the public literature. The provided data is based on Western blot analysis showing significant inhibition at the tested concentration.
Signaling Pathway
The binding of collagen to DDR1 induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various signaling molecules, initiating downstream cascades that ultimately regulate gene expression, including the synthesis of collagen-IV. Key pathways implicated in DDR1-mediated signaling include the NF-κB, PI3K/Akt, and MAPK/ERK pathways. This compound, by preventing the initial autophosphorylation of DDR1, effectively blocks these downstream signals.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effect on collagen-IV production.
Western Blot Analysis for DDR1 Phosphorylation and Collagen-IV Production
This protocol outlines the steps to assess the levels of phosphorylated DDR1 and total collagen-IV in cell lysates.
References
VU6015929: A Technical Guide to its Biological Activity on DDR1/2 Kinases
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of VU6015929, a potent and selective dual inhibitor of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2). This guide details its quantitative inhibitory activity, the experimental protocols used for its characterization, and its effects on cellular signaling pathways.
Quantitative Inhibitory Activity
This compound demonstrates high-affinity binding and potent inhibition of both DDR1 and DDR2 kinases. Its activity has been quantified using various biochemical and cell-based assays. The half-maximal inhibitory concentrations (IC50) from key studies are summarized below.
| Target | Assay Type | IC50 Value (nM) | Source |
| DDR1 | Cell-free (TR-FRET LanthaScreen) | 4.67 | [1] |
| DDR2 | Cell-free (TR-FRET LanthaScreen) | 7.39 | [1] |
| p-DDR1 | Cell-based (HEK293-DDR1) | 0.71 | [2] |
In addition to its potent activity on DDR1/2, this compound exhibits excellent selectivity across the human kinome. In a broad panel of 371 wild-type and mutant kinases, this compound (at 1 µM) showed potent inhibition of only 7.2% of the kinases screened, highlighting its specificity for the DDR family.[3]
Mechanism of Action and Signaling Pathways
DDR1 and DDR2 are unique receptor tyrosine kinases (RTKs) that are activated by binding to various types of collagen, not by peptide growth factors.[3][] This interaction with the extracellular matrix (ECM) induces a slow and sustained receptor autophosphorylation, initiating downstream signaling cascades that regulate cell adhesion, migration, proliferation, and matrix remodeling.[5][6]
This compound functions as an ATP-competitive kinase inhibitor, binding to the intracellular kinase domain of DDR1 and DDR2. This action prevents the autophosphorylation of the receptors, thereby blocking the initiation of downstream signaling even in the presence of collagen.
DDR1/2 Signaling Cascade and Point of Inhibition
The following diagram illustrates the canonical DDR1/2 signaling pathway and the inhibitory action of this compound. Upon collagen binding, DDRs dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate cascades such as MAPK/ERK and PI3K/Akt.[7][8]
Experimental Protocols
The characterization of this compound involved several key in vitro biochemical and cell-based assays.
TR-FRET Kinase Binding Assay (LanthaScreen)
This assay was used to determine the direct binding affinity and IC50 of this compound for DDR1 and DDR2 kinase domains in a cell-free system.
-
Principle: The assay measures the binding of a fluorescently labeled ATP-competitive tracer to the kinase. A terbium-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, Förster Resonance Energy Transfer (FRET) occurs between the terbium-labeled antibody and the fluorescent tracer. A test compound that binds to the ATP pocket displaces the tracer, disrupting FRET and causing a decrease in the emission signal.
-
Methodology:
-
Recombinant DDR1 or DDR2 kinase, a proprietary Alexa Fluor 647-labeled kinase tracer, and a terbium-labeled antibody are combined in an assay buffer.
-
This compound is serially diluted and added to the reaction mixture.
-
The reaction is incubated at room temperature to reach equilibrium.
-
The Time-Resolved FRET (TR-FRET) signal is read on a suitable plate reader, measuring both terbium and Alexa Fluor emissions.
-
The ratio of the emission signals is calculated, and IC50 values are determined by fitting the data to a dose-response curve.
-
Cell-Based DDR1 Autophosphorylation Assay
This experiment confirms the ability of this compound to inhibit collagen-induced DDR1 activation within a cellular context.[3]
-
Principle: Western blotting is used to detect the phosphorylation status of DDR1 in cells treated with collagen, with and without the inhibitor. A decrease in phosphorylated DDR1 (p-DDR1) relative to total DDR1 indicates inhibitory activity.
-
Methodology:
-
Cell Culture: HEK293 cells stably expressing full-length human DDR1 (HEK293-DDR1) are cultured to near confluence.
-
Serum Starvation: Cells are serum-starved for 24 hours to reduce basal kinase activity.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control (DMSO).
-
Stimulation: Collagen I is added to the media to stimulate DDR1 activation, and cells are incubated for an additional 24 hours.
-
Cell Lysis: Cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.
-
Western Blot: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated DDR1 and total DDR1.
-
Detection: Membranes are incubated with secondary antibodies and visualized using chemiluminescence. Band intensities are quantified to determine the IC50 for inhibition of phosphorylation.
-
Workflow for Cell-Based Phosphorylation Assay
The following diagram outlines the workflow for assessing the cellular activity of this compound.
Collagen IV Production Assay
This functional assay measures a key downstream biological consequence of DDR1 activation and its inhibition by this compound. Activated DDR1 is known to promote the production of collagen IV in kidney mesangial cells.[3]
-
Principle: The effect of this compound on DDR1-mediated collagen IV production is measured by Western blot.
-
Methodology:
-
Cell Culture: DDR1-null mesangial cells reconstituted with human full-length DDR1 cDNA are serum-starved.
-
Treatment: Cells are treated with vehicle, a reference compound, or this compound (e.g., at 3 µM) for 24 hours.
-
Analysis: Cell lysates are collected, and the levels of collagen IV are analyzed by Western blot.
-
Result Interpretation: A significant reduction in collagen IV levels in this compound-treated cells compared to vehicle-treated cells indicates that the inhibitor blocks this pro-fibrotic signaling outcome.[3]
-
Summary of Biological Effects
This compound is a dual inhibitor that potently and selectively targets DDR1 and DDR2.[3] Its primary biological activities demonstrated in preclinical studies include:
-
Potent Inhibition of DDR1/2 Kinase Activity: this compound directly binds to the ATP pocket of DDR1 and DDR2, preventing their catalytic function with nanomolar potency.[1]
-
Blockade of Collagen-Induced Cellular Activation: In cell-based assays, this compound effectively blocks the autophosphorylation of DDR1 that is induced by collagen stimulation.[3]
-
Inhibition of Pro-Fibrotic Signaling: By inhibiting DDR1, this compound significantly reduces the production of collagen IV in mesangial cells, suggesting its potential as an anti-fibrotic agent.[3]
-
Favorable Pharmacological Profile: The compound displays low cytotoxicity and an acceptable in vitro drug metabolism and pharmacokinetics (DMPK) profile, making it a suitable tool for both in vitro and in vivo studies.[3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discoidin domain receptor 2 signaling networks and therapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Kinome Selectivity Profile of VU6015929
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinome selectivity profile of VU6015929, a potent dual inhibitor of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to offer a thorough understanding of this compound's activity and specificity.
Core Efficacy and Kinase Selectivity of this compound
This compound has been identified as a highly potent, selective, and orally bioavailable dual inhibitor of DDR1 and DDR2.[1] Its primary targets are well-established, with IC50 values of 4.67 nM for DDR1 and 7.39 nM for DDR2.[2][3][4] This potent inhibition of DDR1/2 blocks collagen-induced DDR1 activation and subsequent collagen IV production, highlighting its potential as a therapeutic agent in fibrotic diseases.[1][2]
To assess its specificity across the broader human kinome, this compound was profiled against a panel of 371 wild-type and mutant kinases at a concentration of 1 µM. The results demonstrated a favorable selectivity profile, with potent inhibition observed for only 27 of the 371 kinases, representing a mere 7.2% of the panel. This indicates that this compound is a highly selective inhibitor, a crucial characteristic for a chemical probe or therapeutic candidate.
Quantitative Kinome Selectivity Data
The following table summarizes the primary inhibitory activities of this compound against its intended targets. While the broader kinome scan revealed 27 off-target kinases, the specific quantitative data for these interactions is not publicly available in the referenced literature.
| Target Kinase | IC50 (nM) | Reference |
| DDR1 | 4.67 | [2][3][4] |
| DDR2 | 7.39 | [2][3][4] |
Experimental Protocols
The following sections detail the methodologies employed to characterize the kinome selectivity and cellular activity of this compound.
LanthaScreen™ Eu Kinase Binding Assay
This assay was utilized to determine the binding affinity of this compound to DDR1 and DDR2. The LanthaScreen™ technology is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.
Principle: The assay involves a europium (Eu)-labeled antibody that binds to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP-binding site of the kinase. When both are bound, they are in close proximity, allowing for FRET from the Eu-donor to the Alexa Fluor™-acceptor. A compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the signal.
Generalized Protocol:
-
Reagent Preparation: All reagents (kinase, Eu-labeled antibody, fluorescent tracer, and test compound) are prepared in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dispensing: Serial dilutions of this compound are dispensed into a low-volume 384-well plate.
-
Kinase/Antibody Addition: A pre-mixed solution of the target kinase (DDR1 or DDR2) and the Eu-labeled anti-tag antibody is added to the wells containing the test compound.
-
Tracer Addition: The Alexa Fluor™ 647-labeled kinase tracer is added to initiate the binding competition.
-
Incubation: The plate is incubated at room temperature for a specified period (typically 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: The TR-FRET signal is read on a plate reader capable of measuring fluorescence at the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) emission wavelengths.
-
Data Analysis: The emission ratio (665 nm / 615 nm) is calculated and plotted against the logarithm of the inhibitor concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of DDR1 Phosphorylation
To confirm the cellular activity of this compound, its ability to inhibit collagen-induced autophosphorylation of DDR1 in cells was assessed by Western blotting.
Generalized Protocol:
-
Cell Culture and Treatment: Human Embryonic Kidney 293 (HEK293) cells engineered to express full-length human DDR1 are cultured to near confluence. The cells are then serum-starved before being treated with varying concentrations of this compound for a defined period.
-
Collagen Stimulation: Following treatment with the inhibitor, the cells are stimulated with collagen I to induce DDR1 autophosphorylation.
-
Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for phosphorylated DDR1 (p-DDR1).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The process is repeated on the same membrane after stripping, using a primary antibody for total DDR1 as a loading control.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry Analysis: The intensity of the p-DDR1 and total DDR1 bands is quantified, and the ratio of p-DDR1 to total DDR1 is calculated to determine the extent of inhibition at different concentrations of this compound.
Visualizations: Signaling Pathways and Experimental Workflows
DDR1/2 Signaling Pathway
Upon activation by collagen, DDR1 and DDR2 undergo dimerization and autophosphorylation, initiating downstream signaling cascades that play roles in cell proliferation, survival, and migration. Key pathways activated by DDRs include the PI3K/Akt and MAPK/ERK pathways.
Caption: Simplified DDR1/2 signaling cascade upon collagen binding.
Experimental Workflow: Kinome Selectivity Profiling
The process of determining the kinome selectivity of a compound like this compound involves a systematic screening against a large panel of kinases.
Caption: General workflow for kinome selectivity profiling.
References
Methodological & Application
Application Notes and Protocols for VU6015929 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6015929 is a potent and selective dual inhibitor of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2), which are unique receptor tyrosine kinases activated by collagen.[1][2] This activation plays a crucial role in cell adhesion, migration, proliferation, and extracellular matrix remodeling. Dysregulation of DDR1/2 signaling is implicated in various pathological conditions, including fibrosis and cancer. This compound serves as a valuable chemical probe to investigate the physiological and pathological roles of DDR1 and DDR2. These application notes provide detailed protocols for utilizing this compound in common in vitro cell-based assays to study DDR1/2 signaling and function.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase domain of DDR1 and DDR2, thereby blocking their autophosphorylation upon collagen stimulation.[3][4] This inhibition prevents the recruitment and activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and matrix synthesis.[5][6][7] A primary cellular effect of DDR1 inhibition by this compound is the potent blockade of collagen-induced DDR1 activation and subsequent collagen IV production.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in various assays.
Table 1: In Vitro Kinase Inhibition
| Target | Assay Format | IC₅₀ (nM) |
| DDR1 | Cell-free kinase binding assay | 4.67 |
| DDR2 | Cell-free kinase binding assay | 7.39 |
Data sourced from references[3][8].
Table 2: Cell-Based Inhibition of DDR1 Phosphorylation
| Cell Line | Assay Format | IC₅₀ (nM) |
| HEK293-DDR1-FLAG | Capture ELISA | 0.7078 ± 0.3533 |
Data sourced from reference[1].
Table 3: Inhibition of Collagen IV Production
| Cell Line | Assay | Concentration | Result |
| DDR1-null mesangial cells reconstituted with human DDR1b | Western Blot | 3 µM | Significant inhibition of collagen IV production |
Data sourced from reference[1]. Further dose-response studies would be required to determine a precise IC₅₀ for this endpoint.
Table 4: Cytotoxicity Profile
| Cell Line | Assay Duration | Concentration | Result |
| Mesangial cells expressing Hu-DDR1b | 24 hours | Up to 10 µM | No significant cytotoxicity observed |
Data sourced from reference[1].
Experimental Protocols
Protocol 1: Inhibition of Collagen-Induced DDR1 Phosphorylation in HEK293 Cells
This protocol describes a Western blot-based assay to measure the inhibition of collagen I-induced DDR1 phosphorylation by this compound in Human Embryonic Kidney 293 (HEK293) cells stably expressing human DDR1b.
Materials:
-
HEK293 cells stably expressing human DDR1b (HEK293-DDR1b)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagen I, rat tail
-
This compound
-
DMSO (vehicle)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-DDR1 (Tyr513) Polyclonal Antibody (e.g., Thermo Fisher Scientific, Cat. No. PA5-104588, recommended dilution 1:1000) or Rabbit anti-phospho-DDR1 (Tyr792) Antibody (e.g., Cell Signaling Technology, #11994, recommended dilution 1:1000)[9][10]
-
Rabbit anti-DDR1 Antibody (for total DDR1, as a loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture HEK293-DDR1b cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: The day before the experiment, replace the growth medium with serum-free DMEM and incubate for 18-24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free DMEM (e.g., 1 nM to 1000 nM). Also, prepare a vehicle control (DMSO). Pre-treat the serum-starved cells with the different concentrations of this compound or vehicle for 1-2 hours.
-
Collagen Stimulation: Add Collagen I to each well to a final concentration of 50 µg/mL. Incubate for 18-24 hours at 37°C.[1]
-
Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: a. Normalize protein amounts for each sample and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with Blocking Buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-phospho-DDR1 antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate. g. Strip the membrane and re-probe with an anti-total DDR1 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated DDR1 to total DDR1 for each treatment condition. Plot the dose-response curve to determine the IC₅₀ of this compound.
Protocol 2: Inhibition of Collagen IV Production in Mesangial Cells
This protocol outlines a method to assess the effect of this compound on collagen IV production in mesangial cells using Western blotting.
Materials:
-
DDR1-null mesangial cells reconstituted with human DDR1b
-
Cell culture medium for mesangial cells
-
This compound
-
DMSO (vehicle)
-
Lysis Buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer
-
Primary Antibodies:
-
Rabbit anti-Collagen IV Polyclonal Antibody (e.g., Abcam, Cat. No. ab6586, recommended dilution 1:1000)[11] or Rabbit Polyclonal anti-Collagen IV Antibody (Novus Biologicals, Cat. No. NB120-6586)
-
Antibody for a loading control (e.g., anti-Akt or anti-FAK)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Seeding: Culture the DDR1b-reconstituted mesangial cells in appropriate medium and seed them in 6-well plates.
-
Serum Starvation: Once the cells reach the desired confluency, serum-starve them for 24 hours.
-
Inhibitor Treatment: Treat the serum-starved cells with this compound (e.g., at a concentration of 3 µM) or vehicle (DMSO) for 24 hours.[1]
-
Cell Lysis and Protein Quantification: Follow steps 6 and 7 from Protocol 1.
-
Western Blotting: a. Perform SDS-PAGE and protein transfer as described in Protocol 1. b. Block the membrane and incubate with the primary anti-Collagen IV antibody. c. Proceed with washing, secondary antibody incubation, and chemiluminescent detection. d. Re-probe the membrane with a loading control antibody (e.g., Akt or FAK).
-
Data Analysis: Quantify the band intensities for Collagen IV and the loading control. Normalize the Collagen IV signal to the loading control and compare the inhibitor-treated samples to the vehicle control.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound using a commercially available assay kit (e.g., MTT, XTT, or CellTiter-Glo®).
Materials:
-
Cell line of interest (e.g., HEK293 or mesangial cells)
-
Complete growth medium
-
This compound
-
DMSO (vehicle)
-
96-well clear-bottom plates
-
Cytotoxicity assay reagent (e.g., MTT reagent)
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Assay Measurement:
-
For an MTT assay, add the MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization buffer and read the absorbance at the appropriate wavelength.
-
For other assays, follow the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the CC₅₀ (50% cytotoxic concentration) of this compound.
Visualizations
References
- 1. Discovery of this compound: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Phospho-DDR1 (Tyr513) Polyclonal Antibody (PA5-104588) [thermofisher.com]
- 10. Phospho-DDR1 (Tyr792) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Anti-collagen IV antibody - rabbit polyclonal (ab6586) | Abcam [abcam.com]
Application Notes and Protocols for the Use of VU6015929 in a Bleomycin-Induced Lung Fibrosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with a critical need for effective therapeutic agents. A key pathological feature of IPF is the excessive deposition of extracellular matrix, leading to scarring of the lung tissue and irreversible decline in lung function. The bleomycin-induced lung fibrosis model in rodents is the most widely utilized preclinical model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential anti-fibrotic therapies.[1][2][3]
VU6015929 is a potent and selective dual inhibitor of Discoidin Domain Receptor 1 and 2 (DDR1/2), receptor tyrosine kinases that are activated by collagen and implicated in the progression of fibrosis.[4][5] Inhibition of DDR1/2 signaling presents a promising therapeutic strategy to attenuate the fibrotic cascade. While specific in vivo efficacy data for this compound in the bleomycin model is emerging, this document provides a comprehensive set of protocols and application notes based on established methodologies for evaluating anti-fibrotic compounds in this model, using data from analogous DDR1/2 inhibitor studies as a representative example.
Signaling Pathway of DDR1/2 in Lung Fibrosis
The activation of DDR1 and DDR2 by collagen plays a significant role in the fibrotic process. This signaling cascade contributes to fibroblast proliferation, differentiation into myofibroblasts, and excessive collagen deposition. Furthermore, there is a potential interplay with the pro-fibrotic TGF-β signaling pathway. A simplified representation of this pathway is provided below.
Experimental Protocols
Bleomycin-Induced Lung Fibrosis Model
A widely used method for inducing pulmonary fibrosis is the intratracheal administration of bleomycin.[1][2]
Materials:
-
Bleomycin sulfate
-
Sterile saline
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Animal gavage needles or microsprayer
-
C57BL/6 mice (8-10 weeks old)
Protocol:
-
Anesthetize the mice using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail.
-
Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Position the mouse in a supine position on a surgical board.
-
Visualize the trachea through transillumination of the neck.
-
Perform a small incision to expose the trachea or use a non-surgical intubation method.
-
Using a microsprayer or a gavage needle, instill a single dose of bleomycin (typically 1.5-3.0 U/kg) in 50 µL of sterile saline directly into the trachea.
-
Allow the mouse to recover in a clean, warm cage.
-
Monitor the animals daily for signs of distress.
This compound Administration
This compound can be administered via oral gavage or intraperitoneal injection. The therapeutic efficacy is often evaluated when the treatment is initiated after the inflammatory phase (around day 7) to model a more clinically relevant scenario.[1]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water)
-
Gavage needles or syringes for injection
Protocol:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Starting on day 7 post-bleomycin instillation, administer this compound or vehicle to the respective groups of mice daily or as determined by pharmacokinetic studies.
-
Continue daily administration until the endpoint of the study (e.g., day 21).
Assessment of Pulmonary Fibrosis
a. Histological Analysis
Histological assessment provides a qualitative and semi-quantitative measure of lung fibrosis.
Protocol:
-
At the study endpoint, euthanize the mice and carefully excise the lungs.
-
Inflate the lungs with 10% neutral buffered formalin at a constant pressure.
-
Immerse the inflated lungs in formalin for at least 24 hours for fixation.
-
Process the fixed tissues, embed in paraffin, and section at 5 µm thickness.
-
Stain the sections with Masson's trichrome or Picrosirius Red to visualize collagen deposition.
-
Score the stained sections for the severity of fibrosis using a modified Ashcroft scoring system (0-8 scale).[6][7][8]
b. Hydroxyproline Assay
The hydroxyproline content in the lung is a quantitative measure of total collagen deposition.[9][10]
Protocol:
-
Harvest a portion of the lung tissue (typically the right lung) and store at -80°C.
-
Lyophilize and weigh the dried lung tissue.
-
Hydrolyze the tissue in 6N HCl at 110°C for 18-24 hours.
-
Neutralize the hydrolysate and perform a colorimetric assay using a commercially available hydroxyproline assay kit.
-
Quantify the hydroxyproline concentration by measuring the absorbance at 557 nm and comparing to a standard curve.
Bronchoalveolar Lavage Fluid (BALF) Analysis
BALF analysis is used to assess the inflammatory response in the lungs.[11][12][13]
Protocol:
-
Following euthanasia, cannulate the trachea.
-
Instill and aspirate 1 mL of sterile, cold PBS or saline three times.
-
Pool the recovered fluid (BALF).
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik to perform a differential cell count (macrophages, neutrophils, lymphocytes).
Representative Data Presentation
The following tables illustrate how to structure the quantitative data obtained from these experiments. The values presented are hypothetical and serve as a template for reporting experimental findings.
Table 1: Effect of this compound on Lung Collagen Deposition
| Treatment Group | N | Hydroxyproline (µ g/right lung) |
| Saline + Vehicle | 8 | 150 ± 25 |
| Bleomycin + Vehicle | 8 | 450 ± 50 |
| Bleomycin + this compound (10 mg/kg) | 8 | 300 ± 40 |
| Bleomycin + this compound (30 mg/kg) | 8 | 200 ± 35 |
Table 2: Effect of this compound on Histological Fibrosis Score
| Treatment Group | N | Ashcroft Score |
| Saline + Vehicle | 8 | 0.5 ± 0.2 |
| Bleomycin + Vehicle | 8 | 5.5 ± 0.8 |
| Bleomycin + this compound (10 mg/kg) | 8 | 3.5 ± 0.6 |
| Bleomycin + this compound (30 mg/kg) | 8 | 2.0 ± 0.4 |
Table 3: Effect of this compound on Inflammatory Cell Infiltration in BALF
| Treatment Group | N | Total Cells (x10⁵) | Macrophages (x10⁵) | Neutrophils (x10⁵) | Lymphocytes (x10⁵) |
| Saline + Vehicle | 8 | 1.2 ± 0.3 | 1.1 ± 0.3 | 0.05 ± 0.02 | 0.05 ± 0.02 |
| Bleomycin + Vehicle | 8 | 8.5 ± 1.5 | 4.0 ± 0.8 | 3.5 ± 0.7 | 1.0 ± 0.3 |
| Bleomycin + this compound (10 mg/kg) | 8 | 5.0 ± 1.0 | 3.0 ± 0.6 | 1.5 ± 0.4 | 0.5 ± 0.2 |
| Bleomycin + this compound (30 mg/kg) | 8 | 3.0 ± 0.8 | 2.5 ± 0.5 | 0.3 ± 0.1 | 0.2 ± 0.1 |
Conclusion
The protocols outlined in this document provide a robust framework for evaluating the anti-fibrotic potential of this compound in the bleomycin-induced lung fibrosis model. By employing these standardized methods for disease induction and endpoint analysis, researchers can generate reliable and reproducible data to advance the development of novel therapies for idiopathic pulmonary fibrosis. The representative data tables offer a clear structure for presenting quantitative findings, facilitating comparison across different treatment groups. The provided diagrams of the signaling pathway and experimental workflow serve as visual aids to better understand the mechanism of action and the experimental design.
References
- 1. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 2. Pulmonary fibrosis model of mice induced by different administration methods of bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Histological scoring of lung fibrosis [bio-protocol.org]
- 7. Deep neural network based histological scoring of lung fibrosis and inflammation in the mouse model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deep neural network based histological scoring of lung fibrosis and inflammation in the mouse model system | PLOS One [journals.plos.org]
- 9. Collagen Quantification by Hydroxyproline Assay [bio-protocol.org]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. 2.4. BALF Collection and Total Cell Counts from Mice [bio-protocol.org]
- 12. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 13. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: VU6015929 in a Unilateral Ureteral Obstruction (UUO) Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6015929 is a potent and selective dual inhibitor of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2), receptor tyrosine kinases that are activated by collagen. Upregulation of DDR1 is observed in various kidney diseases and is implicated in the progression of renal fibrosis and inflammation. The unilateral ureteral obstruction (UUO) mouse model is a well-established method for inducing renal fibrosis, characterized by inflammation, myofibroblast activation, and excessive extracellular matrix deposition. These application notes provide a comprehensive overview and representative protocols for the use of this compound in a UUO mouse model to investigate its anti-fibrotic potential. While specific in vivo efficacy data for this compound in the UUO model is not yet publicly available, the following protocols and data tables are based on the known characteristics of the compound and studies with analogous DDR1 inhibitors.
Mechanism of Action
In the context of renal fibrosis, DDR1 activation by collagen in resident kidney cells, such as tubular epithelial cells, can trigger pro-inflammatory and pro-fibrotic signaling cascades. This includes stimulating the production of pro-inflammatory cytokines and promoting the transcription of pro-fibrotic genes, leading to the accumulation of extracellular matrix components like collagen IV. This compound, by inhibiting the kinase activity of DDR1/2, is designed to block these downstream signaling events, thereby reducing inflammation and fibrosis.
Signaling Pathway of DDR1 in Renal Fibrosis
Caption: DDR1 signaling pathway in renal fibrosis and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the in vitro potency of this compound and provide a representative summary of expected in vivo outcomes in a UUO mouse model based on studies with similar DDR1 inhibitors.
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) | Assay Type | Reference |
| DDR1 | 4.67 | Kinase Inhibition Assay | |
| DDR2 | 7.39 | Kinase Inhibition Assay |
Table 2: Representative In Vivo Efficacy Data in UUO Mouse Model (Day 14)
| Parameter | Vehicle Control | This compound (Representative Data) | % Change |
| Fibrosis Markers | |||
| Sirius Red Positive Area (%) | 25.4 ± 3.1 | 12.7 ± 2.5 | ↓ 50% |
| α-SMA Positive Area (%) | 18.2 ± 2.8 | 8.9 ± 1.9 | ↓ 51% |
| Kidney Hydroxyproline (µg/mg) | 8.9 ± 1.2 | 4.8 ± 0.9 | ↓ 46% |
| Col1a1 mRNA Expression (fold change) | 35.6 ± 5.4 | 15.2 ± 3.1 | ↓ 57% |
| Inflammation Markers | |||
| F4/80 Positive Area (%) | 15.7 ± 2.2 | 7.5 ± 1.6 | ↓ 52% |
| Tnf-α mRNA Expression (fold change) | 12.3 ± 2.1 | 5.8 ± 1.3 | ↓ 53% |
| Mcp-1 mRNA Expression (fold change) | 20.1 ± 3.5 | 9.2 ± 2.4 | ↓ 54% |
*Data are presented as Mean ± SEM and are hypothetical, based on expected outcomes for a potent DDR1 inhibitor.
Experimental Protocols
Protocol 1: Unilateral Ureteral Obstruction (UUO) Surgery in Mice
This protocol describes the surgical procedure to induce unilateral ureteral obstruction in mice, a standard model for renal fibrosis.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 silk)
-
Buprenorphine for analgesia
-
Heating pad
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Place the mouse in a prone position on a heating pad to maintain body temperature.
-
Shave and disinfect the left flank area.
-
Make a small flank incision to expose the left kidney.
-
Isolate the left ureter.
-
Ligate the ureter at two points using 4-0 silk suture.
-
Cut the ureter between the two ligatures.
-
Reposition the kidney and close the muscle layer and skin with sutures.
-
Administer buprenorphine for post-operative pain relief.
-
For sham-operated control animals, perform the same procedure but without ligating the ureter.
-
Monitor the animals daily for health status and body weight.
Experimental Workflow for UUO Study
Caption: A typical experimental workflow for evaluating a therapeutic agent in a UUO mouse model.
Protocol 2: Administration of this compound
This is a representative protocol for the administration of this compound to mice. The optimal dose and vehicle should be determined empirically.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose (CMC) in water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a homogenous suspension of this compound in the chosen vehicle (e.g., 0.5% CMC).
-
A target concentration for a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg would be 1 mg/mL.
-
Vortex the suspension thoroughly before each use.
-
-
Administration:
-
Administer this compound or vehicle to the mice via oral gavage once or twice daily.
-
The treatment should start one day before the UUO surgery and continue until the end of the study (e.g., day 14).
-
Protocol 3: Assessment of Renal Fibrosis
Histological Analysis:
-
Harvest the obstructed and contralateral kidneys at the study endpoint.
-
Fix one half of the kidney in 10% neutral buffered formalin and embed in paraffin.
-
Section the kidney (4 µm) and stain with Sirius Red/Fast Green to assess collagen deposition.
-
Perform immunohistochemistry for α-SMA (a marker of myofibroblast activation) and F4/80 (a macrophage marker).
-
Quantify the positive stained area using image analysis software.
Biochemical Analysis:
-
Freeze the other half of the kidney in liquid nitrogen.
-
Homogenize the kidney tissue.
-
Measure the hydroxyproline content, a key component of collagen, using a commercially available kit.
Gene Expression Analysis:
-
Extract RNA from the frozen kidney tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of key fibrotic and inflammatory genes (e.g., Col1a1, Acta2, Tnf-α, Ccl2).
-
Normalize the gene expression to a housekeeping gene (e.g., Gapdh).
Conclusion
This compound is a promising small molecule inhibitor of DDR1/2 with the potential to ameliorate renal fibrosis. The protocols and data presented here provide a framework for researchers to investigate the therapeutic efficacy of this compound in the UUO mouse model. Further studies are required to establish a definitive in vivo dose-response relationship and to fully elucidate the downstream effects of this compound in the context of chronic kidney disease.
Application Notes: LanthaScreen™ Eu Kinase Binding Assay for VU6015929 IC₅₀ Determination
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and application notes for determining the half-maximal inhibitory concentration (IC₅₀) of VU6015929, a potent dual inhibitor of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2), using the LanthaScreen™ Eu Kinase Binding Assay.[1][2][3][4] This time-resolved fluorescence resonance energy transfer (TR-FRET) assay offers a robust and sensitive platform for quantifying inhibitor binding to kinase targets.[5][6] The protocol outlines the assay principle, experimental workflow, reagent preparation, and data analysis required to accurately measure the potency of this compound against its target kinases.
Principle of the LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a competitive binding assay that measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase of interest by a test compound. The assay relies on TR-FRET between a Europium (Eu)-labeled anti-tag antibody (donor) and an Alexa Fluor™ 647-labeled tracer (acceptor).
The key components are:
-
Tagged Kinase: The target kinase (e.g., GST-tagged DDR1) is bound by a Eu-labeled anti-tag antibody.
-
Alexa Fluor™ Tracer: A fluorescently labeled, ATP-competitive small molecule that binds to the kinase's active site.
-
Test Inhibitor: An unlabeled compound (e.g., this compound) that competes with the tracer for binding to the kinase.
When the Eu-labeled antibody and the Alexa Fluor™ tracer are both bound to the kinase, they are in close proximity, allowing for FRET to occur upon excitation of the Europium donor.[6][7] The binding of an inhibitor like this compound displaces the tracer, disrupting FRET and causing a decrease in the acceptor emission signal.[6] This loss of FRET is directly proportional to the amount of inhibitor bound to the kinase, enabling the calculation of the inhibitor's IC₅₀ value.
DDR1/DDR2 Signaling Pathway
This compound targets DDR1 and DDR2, which are unique receptor tyrosine kinases (RTKs) activated by collagen.[8] Upon collagen binding, DDRs dimerize and undergo autophosphorylation, initiating downstream signaling cascades that regulate cellular processes such as proliferation, migration, and survival.[8][9] Key pathways activated include the PI3K/Akt and MAPK/ERK pathways.[9] Inhibition of DDR1/DDR2 by this compound blocks these signaling events.
Quantitative Data Summary
The inhibitory potency of this compound against DDR1 and DDR2 was determined using the LanthaScreen™ Eu Kinase Binding Assay. The resulting IC₅₀ values are summarized below.
| Compound | Target Kinase | Assay Type | IC₅₀ (nM) | Reference |
| This compound | DDR1 | LanthaScreen™ Eu Kinase Binding Assay | 4.67 | [1][2] |
| This compound | DDR2 | LanthaScreen™ Eu Kinase Binding Assay | 7.39 | [1][2] |
Experimental Workflow
The general workflow for determining the IC₅₀ of an inhibitor using the LanthaScreen™ assay is a simple "mix-and-read" procedure with no wash steps.
Detailed Experimental Protocol
This protocol describes the determination of an IC₅₀ value for this compound with DDR1 or DDR2 kinase.
5.1 Materials and Reagents
-
Kinase: Purified, tagged DDR1 or DDR2 (e.g., GST-tagged).
-
Inhibitor: this compound (Cat. No. HY-135401 or similar) dissolved in 100% DMSO.[10]
-
Antibody: LanthaScreen™ Eu-anti-Tag (e.g., anti-GST) Antibody.
-
Tracer: Kinase Tracer appropriate for DDR1/DDR2.
-
Assay Buffer: 1x Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Plates: Low-volume 384-well microplates (e.g., Corning #3676).
-
Plate Reader: TR-FRET capable plate reader with excitation at ~340 nm and emission filters for ~615 nm (Europium) and ~665 nm (Alexa Fluor™ 647).
5.2 Reagent Preparation
Final assay volume is 15 µL. All reagents are prepared at 3 times (3x) the final desired concentration.
-
3x this compound Serial Dilutions: a. Prepare a 1 mM stock solution of this compound in 100% DMSO. b. Create a 10-point serial dilution series of the compound in 100% DMSO (e.g., 4-fold dilutions starting from 1 mM). c. Dilute this series 33.3-fold into 1x Kinase Buffer A to create the 3x compound solutions with a final DMSO concentration of 3%. d. Prepare a "no inhibitor" control using 3% DMSO in 1x Kinase Buffer A.
-
3x Kinase/Antibody Mixture: a. Dilute the Eu-anti-Tag antibody and the DDR1/DDR2 kinase in 1x Kinase Buffer A. b. The final concentration in the 15 µL assay is typically 5 nM for the kinase and 2 nM for the antibody.[11] Therefore, the 3x mixture should contain 15 nM kinase and 6 nM antibody.
-
3x Tracer Solution: a. Dilute the Alexa Fluor™ 647-Tracer in 1x Kinase Buffer A. b. The optimal tracer concentration should be at or near its Kd for the kinase to ensure high sensitivity.[12] This value is often provided by the manufacturer for validated kinase assays. If the Kd is 10 nM, the 3x solution should be 30 nM.
5.3 Assay Procedure
Perform all additions in a low-volume 384-well plate.
-
Add 5 µL of the 3x this compound serial dilutions (or 3% DMSO control) to the appropriate wells.
-
Add 5 µL of the 3x Kinase/Antibody mixture to all wells.
-
Add 5 µL of the 3x Tracer solution to all wells.
-
Seal the plate and centrifuge briefly (e.g., 1 min at 1000 rpm) to mix.
-
Incubate the plate at room temperature for 60 minutes, protected from light.[6]
5.4 Data Acquisition
-
Set the plate reader to TR-FRET mode.
-
Set the excitation wavelength to 340 nm (20 nm bandwidth).
-
Set emission wavelengths to 615 nm (10 nm bandwidth) for the Europium donor and 665 nm (10 nm bandwidth) for the Alexa Fluor™ 647 acceptor.
-
Read the plate following a 100 µs delay for 200 µs.
5.5 Data Analysis
-
Calculate Emission Ratio: For each well, divide the acceptor signal (665 nm) by the donor signal (615 nm).[7]
-
Emission Ratio = (Intensity at 665 nm) / (Intensity at 615 nm)
-
-
Plot Dose-Response Curve: Plot the Emission Ratio as a function of the logarithm of the this compound concentration.
-
Determine IC₅₀: Fit the data using a sigmoidal dose-response (variable slope) equation with non-linear regression analysis software (e.g., GraphPad Prism). The IC₅₀ is the concentration of this compound that produces a 50% reduction in the FRET signal between the maximum (no inhibitor) and minimum (saturating inhibitor concentration) signals.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discoidin Domain Receptor (DDR) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. Discovery of this compound: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. ulab360.com [ulab360.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Discovery of this compound: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Preparation of VU6015929 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of VU6015929 using dimethyl sulfoxide (DMSO) as the solvent. This compound is a potent and selective dual inhibitor of discoidin domain receptor 1/2 (DDR1/2) with IC₅₀ values of 4.67 nM and 7.39 nM, respectively[1][2][3]. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream applications such as cell-based assays and in vivo studies.
Physicochemical Properties and Solubility
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₁₉F₄N₅O₂ | [1] |
| Molecular Weight | 485.43 g/mol | [1] |
| Appearance | White to yellow solid powder | [4] |
| Solubility in DMSO | Up to 100 mg/mL (206.00 mM) | [1][4] |
| Solubility in Ethanol | Up to 9.71 mg/mL (20 mM) | |
| Solubility in Water | Insoluble | [2] |
| Purity (HPLC) | ≥98% |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is suitable for most in vitro applications and allows for convenient serial dilutions to achieve desired working concentrations.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried, high-purity DMSO (hygroscopic, use a fresh, unopened bottle if possible)[2][4]
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Weighing this compound: Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.85 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Example: 10 mM x 0.001 L x 485.43 g/mol = 4.85 mg
-
-
Adding DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
For complete dissolution, sonicate the solution in an ultrasonic bath for 10-15 minutes[1][4]. Visually inspect the solution to ensure there are no visible particulates. If precipitation occurs, gentle warming (e.g., to 37°C) can also aid dissolution[5].
-
-
Aliquoting and Storage:
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
DMSO can facilitate the absorption of substances through the skin. Avoid direct contact.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DDR1 signaling pathway inhibited by this compound and the experimental workflow for preparing the stock solution.
Caption: Inhibition of Collagen-induced DDR1 signaling by this compound.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
Application Note: In Vivo Formulation of VU6015929 Using a PEG300 and Tween-80 Co-solvent System
Introduction
VU6015929 is a potent and selective dual inhibitor of discoidin domain receptors 1 and 2 (DDR1/2), with IC50 values of 4.67 nM and 7.39 nM, respectively.[1][2][3] It is an orally active compound that has shown promise in preclinical studies for its ability to block collagen-induced DDR1 activation and collagen-IV production.[1][2][3][4] Due to its hydrophobic nature and poor aqueous solubility, developing a suitable vehicle for in vivo administration is critical for achieving accurate and reproducible results in animal studies. This application note provides a detailed protocol for the formulation of this compound for oral gavage using a co-solvent system composed of polyethylene glycol 300 (PEG300) and Tween-80.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing a successful formulation strategy.
| Property | Value | Reference |
| Molecular Formula | C24H19F4N5O2 | [1][5] |
| Molecular Weight | 485.43 g/mol | [1][6][5] |
| Appearance | White to yellow solid | [1] |
| Solubility (DMSO) | 98 - 250 mg/mL | [5] |
| Solubility (Water) | Insoluble | [5] |
| Storage (Powder) | -20°C for 3 years | [1][6] |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline solution (0.9% NaCl) or ddH2O
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile tips
-
Analytical balance
Formulation Protocol
This protocol is designed to prepare a stock solution of this compound that can be administered to animals via oral gavage. The final concentration can be adjusted based on the desired dosage.
1. Preparation of the Vehicle
A common vehicle for in vivo studies of poorly soluble compounds consists of a mixture of DMSO, PEG300, Tween-80, and an aqueous component like saline.[7] Two validated formulations are presented in Table 2.
| Formulation | DMSO (%) | PEG300 (%) | Tween-80 (%) | Saline/ddH2O (%) | Achieved Concentration of this compound |
| A | 10 | 40 | 5 | 45 (Saline) | ≥ 2.08 mg/mL |
| B | 5 | 40 | 5 | 50 (ddH2O) | 4.90 mg/mL |
Table 2: Recommended Vehicle Compositions for this compound Formulation
2. Step-by-Step Formulation Procedure (Using Formulation A as an example)
For a final volume of 1 mL:
-
Weigh the required amount of this compound powder. For a 2 mg/mL solution, weigh 2 mg of this compound.
-
Add 100 µL of DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Vortex the mixture until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.[1]
-
Add 400 µL of PEG300 to the solution and vortex thoroughly.
-
Add 50 µL of Tween-80 and vortex until the solution is homogeneous.
-
Finally, add 450 µL of saline to the mixture and vortex again to ensure a clear, uniform solution.
Important Considerations:
-
Always add the solvents in the specified order to prevent precipitation of the compound.[6][5]
-
Prepare the formulation fresh on the day of the experiment.
-
If the formulation appears cloudy or contains precipitates, it should not be used.
-
The final formulation should be a clear solution.
Animal Dosing
The prepared formulation can be administered to rodents via oral gavage. The volume to be administered should be calculated based on the animal's body weight and the desired dose. Standard oral gavage procedures should be followed to ensure the welfare of the animals.[8][9][10]
Visualizations
Formulation Workflow
The following diagram illustrates the step-by-step process for preparing the in vivo formulation of this compound.
Caption: Workflow for the preparation of this compound in vivo formulation.
This compound Signaling Pathway
This compound acts by inhibiting the DDR1/2 receptors, which are activated by collagen. This inhibition subsequently blocks downstream signaling pathways that are involved in fibrosis.
Caption: Simplified signaling pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VU 6015929 (7728) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. VU 6015929 | Other RTKs | Tocris Bioscience [tocris.com]
- 4. Discovery of this compound: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
Troubleshooting & Optimization
Technical Support Center: Addressing VU6015929 Off-Target Effects in Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of VU6015929 in kinase assays.
Data Presentation: this compound Kinase Selectivity Profile
This compound is a potent dual inhibitor of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2) kinases.[1][2] While it displays a high degree of selectivity, off-target activity has been observed, particularly at higher concentrations. A kinome scan of 371 kinases revealed that at a concentration of 1 µM, this compound inhibits 27 of these kinases.[3]
| Target | IC50 (nM) | Description |
| Primary Targets | ||
| DDR1 | 4.67 | Discoidin Domain Receptor 1 |
| DDR2 | 7.39 | Discoidin Domain Receptor 2 |
| Known Off-Targets (at 1 µM) | Data Not Publicly Available | A kinome scan showed inhibition of 27 out of 371 kinases. The specific identity and IC50 values for these off-targets are not detailed in the primary publication or its supplementary materials. Researchers should perform secondary screening against kinases with related ATP-binding pockets or those implicated in their specific cellular model. |
Troubleshooting Guides
This section provides solutions to common issues encountered when using this compound in kinase assays.
Issue 1: Unexpected Inhibition of a Seemingly Unrelated Kinase
-
Question: I am using this compound to inhibit DDR1 in my cell model, but I am also seeing inhibition of another kinase that I am monitoring as a negative control. Why is this happening?
-
Answer:
-
Confirm On-Target Potency: First, ensure that the concentration of this compound you are using is appropriate for selective DDR1/2 inhibition. The in vitro IC50 values are in the low nanomolar range.[2] In cellular assays, the IC50 for DDR1 phosphorylation inhibition is even lower, around 0.7 nM. If you are using significantly higher concentrations, you are more likely to encounter off-target effects.
-
Review Kinome Scan Data: While the specific list of 27 off-target kinases is not publicly available, it is known that at 1 µM, other kinases are inhibited.[3] Your control kinase may be one of these off-targets.
-
Perform a Dose-Response Experiment: Conduct a dose-response experiment with this compound against both your target kinase (DDR1/2) and the unexpectedly inhibited kinase. If this compound is significantly more potent against DDR1/2, you may be able to identify a concentration window that provides selective inhibition in your experimental system.
-
Consider a Different Inhibitor: If selectivity cannot be achieved by adjusting the concentration, you may need to consider a different DDR1/2 inhibitor with a distinct off-target profile for your specific application.
-
Issue 2: Inconsistent IC50 Values for this compound in Different Assay Formats
-
Question: My calculated IC50 value for this compound is different from the published values and varies between my biochemical and cellular assays. What could be the reason for this discrepancy?
-
Answer:
-
ATP Concentration: In biochemical assays, the apparent potency of ATP-competitive inhibitors is highly dependent on the concentration of ATP used. If your assay uses a high concentration of ATP, the IC50 of this compound will be higher. For comparative studies, it is crucial to use an ATP concentration at or near the Km for the specific kinase.
-
Enzyme and Substrate Concentrations: The concentrations of the kinase and its substrate can also influence the IC50 value. Ensure these are optimized and consistent across experiments.
-
Cellular Factors: In cellular assays, factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can affect the apparent potency of an inhibitor. A compound that is potent in a biochemical assay may be less effective in a cellular context if it has poor membrane permeability.[4]
-
Assay Technology: Different assay technologies (e.g., radiometric, fluorescence-based, luminescence-based) have varying sensitivities and can be prone to different types of interference, which can lead to variations in measured IC50 values.
-
Issue 3: this compound Shows No Inhibition in My In Vitro Kinase Assay
-
Question: I am not observing any inhibition of my target kinase with this compound in my in vitro assay, even at high concentrations. What should I check?
-
Answer:
-
Compound Integrity and Solubility: Ensure that your stock of this compound is of high purity and has been stored correctly. Confirm that it is fully dissolved in the assay buffer. Aggregation of the compound can lead to a loss of activity.
-
Assay Conditions: Verify the components of your kinase assay buffer, including pH, salt concentration, and the presence of necessary cofactors like MgCl2.
-
Enzyme Activity: Confirm that your kinase is active. Include a positive control inhibitor known to be effective against your target kinase to validate the assay itself.
-
Order of Addition: The order in which reagents are added can sometimes impact the results. Typically, the kinase, inhibitor, and substrate are pre-incubated before the addition of ATP to initiate the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: The primary targets of this compound are Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2), with IC50 values of 4.67 nM and 7.39 nM, respectively.[2]
Q2: How selective is this compound?
A2: this compound is considered a selective inhibitor. In a broad kinome scan of 371 kinases, it inhibited only 7.2% (27 kinases) at a concentration of 1 µM.[3] This indicates a favorable selectivity profile, but also highlights the potential for off-target effects at higher concentrations.
Q3: How can I experimentally validate a potential off-target effect of this compound in my cells?
A3: To validate a suspected off-target effect, you can perform a cellular thermal shift assay (CETSA) or use a cellular phosphorylation assay.[1] A CETSA can determine if this compound directly engages with the putative off-target protein in intact cells. A cellular phosphorylation assay can measure the phosphorylation status of a known substrate of the suspected off-target kinase in the presence of varying concentrations of this compound.
Q4: What is the recommended starting concentration for this compound in a cellular assay?
A4: Given the low nanomolar potency of this compound for DDR1/2 inhibition in cellular contexts (IC50 ~0.7 nM for DDR1 phosphorylation), it is recommended to start with a dose-response curve ranging from sub-nanomolar to low micromolar concentrations (e.g., 0.1 nM to 1 µM). This will help determine the optimal concentration for selective on-target inhibition in your specific cell type and experimental conditions.
Q5: Are there any known signaling pathways that might be indirectly affected by this compound through its off-targets?
A5: While the specific off-targets are not publicly detailed, researchers should be aware that inhibition of other kinases can lead to indirect effects on various signaling pathways. It is crucial to interpret experimental results with caution and to use appropriate controls, such as a structurally distinct DDR1/2 inhibitor or genetic approaches (e.g., siRNA, CRISPR) to confirm that the observed phenotype is indeed due to DDR1/2 inhibition.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a kinase of interest.
-
Reagents:
-
Kinase (e.g., recombinant human DDR1)
-
Substrate (e.g., a generic or specific peptide substrate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at the Km concentration for the kinase)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or [γ-³²P]ATP)
-
-
Procedure: a. Prepare a serial dilution of this compound in kinase assay buffer. Include a DMSO-only control. b. In a 96-well or 384-well plate, add the kinase and substrate to each well. c. Add the serially diluted this compound or DMSO control to the appropriate wells. d. Pre-incubate the plate at room temperature for 15-30 minutes. e. Initiate the kinase reaction by adding ATP to all wells. f. Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time, ensuring the reaction is in the linear range. g. Stop the reaction and add the detection reagent according to the manufacturer's instructions. h. Measure the signal (e.g., luminescence, fluorescence, or radioactivity). i. Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: Troubleshooting logic for off-target inhibition.
Caption: this compound mechanism of action and potential off-target effects.
References
- 1. Discovery of this compound: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
Technical Support Center: VU6015929 Cytotoxicity Assessment in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VU6015929 in primary cell cultures.
Troubleshooting Guides
This section addresses specific issues that may arise during the cytotoxicity assessment of this compound.
Issue 1: High Variability in Cytotoxicity Assay Results
Possible Causes & Solutions:
| Cause | Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution. |
| Edge Effects in 96-well Plates | To minimize evaporation from outer wells, which can concentrate media components and affect cell growth, fill the peripheral wells with sterile PBS or media without cells and do not use them for experimental data.[1] |
| Pipetting Inaccuracies | Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid but not touching the bottom of the well to avoid cell disruption. Use reverse pipetting for viscous solutions.[1] |
| Inconsistent Incubation Times | Standardize incubation times for all treatment groups and assay steps precisely.[2] |
| Contamination | Regularly check cultures for signs of bacterial or fungal contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary. |
Issue 2: Unexpectedly High or Low Cytotoxicity Observed
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect this compound Concentration | Prepare fresh serial dilutions of this compound for each experiment. Verify the stock solution concentration. |
| Cell Culture Health | Only use primary cultures with high viability (>95%) and appropriate morphology. Stressed cells can be more susceptible to cytotoxic effects. |
| Assay Interference | Phenol red in culture media can interfere with colorimetric assays like the MTT assay.[3] Consider using phenol red-free media during the assay incubation period. |
| Inappropriate Assay for Cell Type | The metabolic activity of certain primary cells (e.g., mature neurons) might be low, leading to a low signal in MTT assays. Consider using an LDH release assay, which measures membrane integrity. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is low (typically <0.1%) and include a vehicle control group. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of the K-Cl cotransporter 2 (KCC2).[4][5] KCC2 is a neuron-specific transporter responsible for extruding chloride ions from the cell, which is crucial for maintaining the hyperpolarizing (inhibitory) action of GABAergic neurotransmission in mature neurons.[6][7][8][9] Inhibition of KCC2 leads to an increase in intracellular chloride, which can cause GABAergic signaling to become depolarizing and lead to neuronal hyperexcitability.[4][10]
Q2: What are the expected consequences of KCC2 inhibition by this compound in primary neuronal cultures?
A2: Inhibition of KCC2 is expected to cause a depolarizing shift in the GABA reversal potential, leading to increased neuronal excitability.[4] This can manifest as increased spontaneous firing and, at higher concentrations or under specific conditions, epileptiform discharges.[4] While this compound has been reported to have low cytotoxicity in some contexts, high concentrations or prolonged exposure leading to excessive neuronal excitation could potentially induce excitotoxicity and subsequent cell death.[11][12]
Q3: Which primary cell types are most relevant for studying the effects of this compound?
A3: Primary neuronal cultures are the most relevant cell type, as KCC2 is preferentially expressed in neurons.[6][9] Cultures derived from the hippocampus or cortex are commonly used. Primary astrocyte cultures can be used as a negative control to assess the neuron-specific effects of this compound, as they do not express KCC2 at the same high levels.
Q4: Which cytotoxicity assays are recommended for assessing the effects of this compound in primary neurons?
A4: Both the MTT and LDH assays can be used, but they measure different aspects of cell health.
-
MTT Assay: Measures metabolic activity. A decrease in the MTT signal suggests a reduction in cell viability or proliferation. This assay may be less sensitive in post-mitotic neurons with lower baseline metabolic rates.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity. This is a direct measure of cytotoxicity and is often preferred for assessing neurotoxicity.[13][14]
Q5: How should I design my experiment to assess the cytotoxicity of this compound?
A5: A typical experimental design would include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Negative Control: Untreated cells.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Triton X-100 for LDH assay, staurosporine for apoptosis induction).
-
This compound Treatment Groups: A range of concentrations of this compound to determine a dose-response relationship.
Quantitative Data Summary
The following tables present hypothetical data for the cytotoxicity of this compound in primary rat cortical neurons after a 24-hour incubation period.
Table 1: MTT Assay Results for this compound in Primary Cortical Neurons
| Treatment | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability (Relative to Vehicle) |
| Untreated | - | 0.452 ± 0.021 | 100.2% |
| Vehicle (0.1% DMSO) | - | 0.451 ± 0.018 | 100% |
| This compound | 1 | 0.445 ± 0.025 | 98.7% |
| This compound | 10 | 0.418 ± 0.031 | 92.7% |
| This compound | 50 | 0.356 ± 0.029 | 78.9% |
| This compound | 100 | 0.289 ± 0.035 | 64.1% |
| Staurosporine | 1 | 0.112 ± 0.015 | 24.8% |
Table 2: LDH Release Assay Results for this compound in Primary Cortical Neurons
| Treatment | Concentration (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity (Relative to Max LDH Release) |
| Spontaneous Release | - | 0.125 ± 0.011 | 5.2% |
| Vehicle (0.1% DMSO) | - | 0.131 ± 0.009 | 5.5% |
| This compound | 1 | 0.142 ± 0.015 | 6.2% |
| This compound | 10 | 0.215 ± 0.022 | 10.1% |
| This compound | 50 | 0.589 ± 0.041 | 29.8% |
| This compound | 100 | 1.124 ± 0.087 | 56.1% |
| Maximum Release (Lysis) | - | 1.897 ± 0.102 | 100% |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed primary cortical neurons in a 96-well plate at a density of 2 x 10^4 cells/well and culture for 5-7 days to allow for maturation.
-
Treatment: Prepare serial dilutions of this compound in pre-warmed, serum-free culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include vehicle and positive controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light.
-
Solubilization: Add 100 µL of MTT solvent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.[3]
-
Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.[3] Read the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Cytotoxicity Assay
-
Cell Seeding: Seed primary cortical neurons in a 96-well plate at a density of 2 x 10^4 cells/well and culture for 5-7 days.
-
Treatment: Apply this compound treatments as described in the MTT protocol. Set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells to be lysed later).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13]
-
Lysis for Maximum Release: To the wells designated for maximum release, add 10 µL of 10X Lysis Buffer and incubate for 45 minutes at 37°C. Collect 50 µL of the supernatant as above.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit.
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader within 1 hour.
Visualizations
Caption: Signaling pathway of KCC2 inhibition by this compound.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Selective Inhibition of KCC2 Leads to Hyperexcitability and Epileptiform Discharges in Hippocampal Slices and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Highly Selective KCC2 Antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Current view on the functional regulation of the neuronal K+-Cl− cotransporter KCC2 [frontiersin.org]
- 7. db.cngb.org [db.cngb.org]
- 8. Role of the neuronal K-Cl co-transporter KCC2 in inhibitory and excitatory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current view on the functional regulation of the neuronal K+-Cl− cotransporter KCC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 11. Discovery of this compound: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of this compound: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy [scite.ai]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VU6015929 Oral Bioavailability and Pharmacokinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective DDR1/2 inhibitor, VU6015929. The information provided addresses common challenges related to its oral bioavailability and pharmacokinetic profile.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: The oral bioavailability of this compound has been reported to be 12.5% in rats.[1] This is considered a moderate level of oral absorption.
Q2: What are the known pharmacokinetic parameters of this compound in rats?
A2: The key pharmacokinetic parameters for this compound in rats following intravenous (IV) and oral (PO) administration are summarized in the table below.[1]
Q3: What vehicle was used in the initial rat pharmacokinetic studies?
A3: The vehicle used for the intravenous and oral administration in the published rat pharmacokinetic study was a solution of 10% EtOH/40% PEG400/50% saline.[1]
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a potent and selective dual inhibitor of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2) with IC50 values of 4.67 nM and 7.39 nM, respectively.[2] By inhibiting these receptor tyrosine kinases, it blocks collagen-induced DDR1 activation and subsequently reduces the production of collagen IV, a key process in fibrosis.[2][3][4]
Q5: What is the kinome selectivity of this compound?
A5: this compound has been shown to have a good kinome selectivity profile, which is crucial for minimizing off-target effects.[3][5]
Troubleshooting Guide: Challenges with Oral Bioavailability
This guide addresses potential reasons for the moderate oral bioavailability of this compound and provides suggestions for experimental investigation.
| Potential Issue | Troubleshooting/Investigative Steps |
| Poor Aqueous Solubility | While this compound is soluble in organic solvents like DMSO, its aqueous solubility may be a limiting factor for dissolution in the gastrointestinal tract. Suggested Experiment: Perform kinetic and thermodynamic solubility studies in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). |
| First-Pass Metabolism | The compound may be subject to significant metabolism in the liver before reaching systemic circulation. The reported moderate in vivo clearance in rats (34.2 mL/min/kg) suggests that metabolism could be a contributing factor.[1] Suggested Experiment: Conduct an in vitro metabolic stability assay using rat and human liver microsomes to determine the intrinsic clearance. |
| Low Intestinal Permeability | The ability of this compound to cross the intestinal epithelium may be limited. Suggested Experiment: Perform a Caco-2 permeability assay to assess the bidirectional transport of the compound. This will help determine the apparent permeability coefficient (Papp) and the efflux ratio. |
| Efflux by Transporters | This compound may be a substrate for efflux transporters such as P-glycoprotein (P-gp) in the intestine, which actively pump the compound back into the intestinal lumen. Suggested Experiment: In the Caco-2 permeability assay, include a P-gp inhibitor (e.g., verapamil) to see if the apical-to-basolateral transport increases. |
| High Plasma Protein Binding | A high degree of binding to plasma proteins can reduce the free fraction of the drug available to exert its pharmacological effect and can influence its distribution and clearance. Suggested Experiment: Determine the fraction of this compound bound to plasma proteins from the target species (e.g., rat, human) using methods like equilibrium dialysis or ultrafiltration. |
| Formulation Issues | The formulation used for oral dosing can significantly impact dissolution and absorption. Suggested Action: Experiment with different formulation strategies, such as creating an amorphous solid dispersion or using lipid-based formulations, to enhance solubility and dissolution rate. |
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration |
| Oral Bioavailability (F) | 12.5% | PO |
| Clearance (CLp) | 34.2 mL/min/kg | IV |
| Volume of Distribution (Vss) | 4.3 L/kg | IV |
| Half-life (t1/2) | ~3 hours | IV |
| Tmax | 0.75 hours | PO |
Data sourced from Jeffries et al., 2019.[1]
Table 2: In Vitro DMPK Parameters of this compound
| Parameter | Value | Species |
| Predicted Hepatic Clearance (CLhep) | 43.2 mL/min/kg | Rat |
| Fraction Unbound in Plasma (fu) | 0.089 | Rat |
Data sourced from Jeffries et al., 2019.
Experimental Protocols
1. In Vitro Metabolic Stability in Liver Microsomes
-
Objective: To determine the rate of metabolism of this compound in liver microsomes.
-
Materials: this compound, pooled liver microsomes (human or rat), NADPH regenerating system, phosphate buffer, quenching solution (e.g., acetonitrile with an internal standard), LC-MS/MS system.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate this compound at a final concentration of 1 µM with liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
2. Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability and potential for active efflux of this compound.
-
Materials: Caco-2 cells, Transwell inserts, Hanks' Balanced Salt Solution (HBSS), this compound, control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like mannitol), LC-MS/MS system.
-
Methodology:
-
Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For the apical to basolateral (A-B) permeability assessment, add this compound to the apical chamber.
-
For the basolateral to apical (B-A) permeability assessment, add this compound to the basolateral chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests active efflux.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of this compound: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Discovery of this compound: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy [scite.ai]
preventing VU6015929 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of VU6015929 in cell culture media.
Troubleshooting Guides
Issue: Precipitate observed in cell culture media after adding this compound.
This guide provides a step-by-step approach to identifying and resolving the cause of this compound precipitation.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting this compound precipitation.
Step 1: Verify the Integrity of the Stock Solution
-
Question: Is the stock solution clear and free of visible precipitate?
-
Action: Visually inspect the stock solution. If it is cloudy or contains precipitate, try warming it gently in a water bath (e.g., 37°C). If the precipitate does not dissolve, the stock solution may be too concentrated or may have degraded. Consider preparing a fresh, lower-concentration stock solution.
Step 2: Review the Dilution and Dosing Procedure
-
Question: How was the this compound stock solution diluted and added to the cell culture media?
-
Action: Rapid addition of a concentrated stock solution into the aqueous media can cause the compound to crash out of solution. To mitigate this, add the stock solution dropwise while gently vortexing or swirling the media. Pre-warming the media to 37°C can also improve solubility.
Step 3: Assess Media Compatibility
-
Question: What is the composition of your cell culture media?
-
Action: The presence of serum can significantly impact the solubility of small molecules. Serum proteins, such as albumin, can bind to hydrophobic compounds and keep them in solution. If you are using a serum-free medium, you may need to consider adding a solubilizing agent or using a lower concentration of this compound. Additionally, check the pH of your media, as pH can influence the charge and solubility of a compound.
Step 4: Optimize the Experimental Protocol
-
Question: What is the final concentration of this compound in your experiment?
-
Action: If precipitation persists, consider reducing the final concentration of this compound. It is also advisable to perform a solubility test in your specific cell culture media before proceeding with your experiment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on its chemical properties, DMSO is a commonly used solvent for preparing stock solutions of hydrophobic small molecules like this compound. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO and store it at -20°C or -80°C.
Q2: What is the maximum recommended final concentration of DMSO in the cell culture media?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture media should typically be kept below 0.5%, and ideally below 0.1%.
Q3: Can serum concentration in the media affect this compound solubility?
A3: Yes, the presence of serum can enhance the solubility of this compound. Serum proteins can bind to the compound, preventing its aggregation and precipitation. If you observe precipitation in low-serum or serum-free media, consider increasing the serum concentration if your experimental design allows.
Hypothetical Solubility of this compound in Different Media Conditions
| Media Condition | This compound Concentration (µM) where Precipitation is Observed |
| Serum-Free Media | > 10 µM |
| Media with 2% FBS | > 25 µM |
| Media with 10% FBS | > 50 µM |
Q4: Are there any alternative solubilizing agents that can be used?
A4: If DMSO is not suitable for your experiment, or if you still experience precipitation, other solubilizing agents such as Pluronic F-68 or cyclodextrins could be considered. However, their compatibility with your specific cell line and experimental endpoints must be validated.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of this compound to room temperature.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved.
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dosing this compound into Cell Culture Media
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the cell culture media to 37°C.
-
Calculate the volume of stock solution needed to achieve the desired final concentration.
-
While gently swirling the media, add the calculated volume of stock solution dropwise.
-
Visually inspect the media for any signs of precipitation.
-
Immediately add the media containing this compound to your cells.
Signaling Pathway Context
This compound is a selective M5 muscarinic acetylcholine receptor antagonist. Understanding the signaling pathway can provide context for its use in experiments.
Caption: Simplified M5 receptor signaling pathway and the antagonistic action of this compound.
Technical Support Center: Troubleshooting Inconsistent Results with VU6015929 In Vivo
Welcome to the technical support center for VU6015929. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during in vivo experiments with the dual DDR1/2 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective dual inhibitor of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2), which are receptor tyrosine kinases activated by collagen.[1][2] Its primary mechanism of action is to block the collagen-induced activation of DDR1 and DDR2, thereby inhibiting downstream signaling pathways involved in cellular processes like proliferation, differentiation, and matrix remodeling.[2][3] This inhibition also potently blocks the production of collagen IV.[1][2]
Q2: What are the reported IC50 values for this compound?
A2: The reported half-maximal inhibitory concentrations (IC50) for this compound are approximately 4.67 nM for DDR1 and 7.39 nM for DDR2 in cell-free assays.[1] In cell-based assays measuring the inhibition of collagen I-induced DDR1 phosphorylation, the IC50 has been reported to be as low as 0.7078 nM.[4]
Q3: What are the recommended vehicles for in vivo administration of this compound?
A3: Several vehicle formulations have been reported for this compound. The choice of vehicle can significantly impact the compound's solubility, stability, and bioavailability. Commonly used vehicles include:
-
For Oral Administration (Suspension): A homogeneous suspension can be prepared in CMC-Na (carboxymethylcellulose sodium).[1]
-
For Injection (Clear Solution): A clear solution can be prepared using a mixture of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[1] Another formulation consists of 10% DMSO and 90% Corn Oil.[4] A formulation of 10% EtOH, 40% PEG400, and 50% saline has also been used in rat pharmacokinetic studies.[2][4]
Q4: What is the known oral bioavailability of this compound?
A4: In a pharmacokinetic study in rats, this compound administered orally at 3 mg/kg in a 10% EtOH/40% PEG400/50% saline vehicle demonstrated an oral bioavailability of 12.5%.[2][4]
Q5: How should this compound be stored?
A5: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions in solvent can be stored at -80°C for up to 1 year or at -20°C for 1 month.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
Issue 1: High Variability in Efficacy Between Animals
Inconsistent therapeutic effects between individual animals can be a significant challenge. This variability can often be traced back to issues with drug formulation and administration.
Possible Causes and Solutions:
-
Incomplete Solubilization or Precipitation:
-
Observation: You may observe particulate matter in your dosing solution, or the solution may appear cloudy.
-
Solution: this compound is insoluble in water.[1] Ensure that the vehicle components are added in the correct order and mixed thoroughly to achieve complete dissolution.[1][4] For formulations containing DMSO, use fresh, anhydrous DMSO as it can absorb moisture, which reduces solubility.[1] If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[4] Always prepare the dosing solution fresh before each use.[1]
-
-
Inconsistent Dosing Volume or Technique:
-
Observation: Variable plasma concentrations of this compound across animals.
-
Solution: For oral gavage, ensure that the gavage needle is correctly placed to avoid accidental administration into the lungs. The volume administered should be accurately calculated based on the most recent body weight of each animal. Consider alternative, less stressful oral dosing methods like administration in palatable gels or voluntary syringe feeding, which can sometimes improve consistency.[5][6][7]
-
-
Biological Variability:
-
Observation: Even with consistent formulation and dosing, some level of biological variability is expected.
-
Solution: Increase the number of animals per group to improve statistical power and account for individual differences in metabolism and drug response. Ensure that animals are age- and weight-matched and housed under identical conditions.
-
Issue 2: Lack of Expected Efficacy
If this compound is not producing the expected biological effect in your in vivo model, several factors could be at play.
Possible Causes and Solutions:
-
Suboptimal Dose:
-
Observation: The desired downstream biomarker modulation or therapeutic effect is not observed.
-
Solution: The reported in vivo pharmacokinetic studies in rats used an oral dose of 3 mg/kg and an intravenous dose of 0.5 mg/kg.[2][4] It is crucial to perform a dose-response study in your specific animal model to determine the optimal therapeutic dose.
-
-
Poor Compound Stability:
-
Rapid Metabolism and Clearance:
-
Off-Target Effects:
-
Observation: Unexpected or paradoxical biological effects.
-
Solution: While this compound is reported to have good kinase selectivity, it is important to consider potential off-target effects, especially at higher concentrations.[2] If unexpected phenotypes are observed, it may be necessary to profile the activity of this compound against a broader panel of kinases or other potential off-targets.
-
Data Summary Tables
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference(s) |
| DDR1 | Cell-free | 4.67 | [1] |
| DDR2 | Cell-free | 7.39 | [1] |
| DDR1 | Cell-based (pDDR1) | 0.7078 | [4] |
Table 2: Rat Pharmacokinetic Parameters of this compound
| Parameter | IV Administration (0.5 mg/kg) | Oral Administration (3 mg/kg) | Reference(s) |
| Clearance (CLp) | 34.2 mL/min/kg | - | [2][4] |
| Volume of Distribution (Vss) | 4.3 L/kg | - | [2][4] |
| Half-life (t1/2) | ~3 hours | ~3 hours | [2][4] |
| Tmax | - | 0.75 hours | [2][4] |
| Oral Bioavailability | - | 12.5% | [2][4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (Suspension)
-
Weigh the required amount of this compound powder.
-
Prepare a solution of carboxymethylcellulose sodium (CMC-Na) in sterile water at the desired concentration (e.g., 0.5% w/v).
-
Add the this compound powder to the CMC-Na solution.
-
Vortex and/or sonicate the mixture until a homogeneous suspension is achieved.
-
Prepare the suspension fresh before each administration.
Protocol 2: Preparation of this compound for Injection (Clear Solution)
-
Prepare a stock solution of this compound in DMSO (e.g., 98 mg/mL).[1]
-
In a sterile tube, add 50 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add 500 µL of sterile ddH2O to bring the final volume to 1 mL.
-
The final concentration will be 4.9 mg/mL.
-
Use the mixed solution immediately for optimal results.[1]
Visualizations
Caption: Simplified signaling pathway of DDR1/2 and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent in vivo results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Alternative method of oral dosing for rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
assessing the stability of VU6015929 in solution over time
Welcome to the technical support center for VU6015929. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and stability assessment of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: As a general guideline for small molecules, solid compounds are typically stable for up to 3 years when stored at -20°C.[1] For specific recommendations, always refer to the Technical Data Sheet (TDS) and Certificate of Analysis (CofA) provided by the supplier. Proper storage is crucial to maintain the integrity and stability of the compound.[2][3]
Q2: How should I prepare a stock solution of this compound?
A2: Before opening the vial, centrifuge it to ensure all the powder is at the bottom.[1] The choice of solvent is critical; Dimethyl Sulfoxide (DMSO) is a common solvent for many small molecules.[1][4] However, always confirm the solubility of this compound in your chosen solvent from the product's technical data sheet. For cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid cellular toxicity.[1]
Q3: What is the best way to store stock solutions of this compound?
A3: Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots in tightly sealed vials at -20°C or -80°C. As a general practice, stock solutions stored at -20°C should be used within a month, while those at -80°C can be stable for up to 6 months.[1]
Q4: My compound has precipitated out of solution. What should I do?
A4: Precipitation indicates that the compound's concentration has exceeded its solubility in that specific solvent or buffer.[2] You can try to redissolve the compound by gentle warming or vortexing. If precipitation persists, you may need to prepare a new stock solution at a lower concentration or consider a different solvent system. It is crucial to ensure your compound is fully dissolved to know its accurate concentration in your experiments.[5]
Q5: How can I assess the stability of this compound in my experimental buffer?
A5: Assessing stability in your specific aqueous buffer is critical, as degradation can impact your experimental results.[6][7] A general approach involves incubating a solution of this compound in your buffer at a relevant temperature (e.g., 37°C) and analyzing aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[6] Analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to quantify the amount of remaining this compound over time.[6][7]
Troubleshooting Guide: Assessing Solution Stability
This guide provides a structured approach to identifying and resolving common issues related to the stability of this compound in solution.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in the assay buffer. | Perform a time-course stability study. Prepare the working solution of this compound in your experimental buffer and incubate it under the same conditions as your assay. Analyze samples at different time points using HPLC or LC-MS to determine the rate of degradation. |
| Loss of compound activity over time | Instability of the stock solution due to improper storage. | Ensure stock solutions are aliquoted to avoid freeze-thaw cycles. Store aliquots at -80°C for long-term storage.[1] Prepare fresh working solutions from a new aliquot for each experiment. |
| Precipitation in aqueous buffer | Poor solubility of this compound at the working concentration. | The working concentration should not exceed the solubility of the compound in the final buffer.[5] Consider using a co-solvent if compatible with your assay, but keep its final concentration low. Determine the kinetic solubility of this compound in your buffer before proceeding with experiments.[4] |
| UV/Vis absorbance changes over time | The compound may be light-sensitive. | Protect solutions from light by using amber vials or covering containers with aluminum foil.[2][3] Store solutions in the dark when not in use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Preparation : Before opening, centrifuge the vial of solid this compound to collect all powder at the bottom.
-
Solvent Addition : Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution : Vortex or sonicate gently until the compound is completely dissolved.
-
Aliquoting : Dispense the stock solution into single-use, tightly sealed vials.
-
Storage : Store the aliquots at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[1]
Protocol 2: General Workflow for Assessing Chemical Stability
This protocol outlines a general method for determining the stability of this compound in an aqueous buffer using LC-MS analysis.
-
Preparation of Working Solution : Dilute the this compound stock solution into the desired experimental buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-5 µM.[6]
-
Incubation : Incubate the working solution at a physiologically relevant temperature, such as 37°C.[6]
-
Time-Point Sampling : Collect aliquots of the solution at multiple time points (e.g., 0, 1, 2, 4, 8, and 24 hours).[6]
-
Sample Quenching : Immediately stop any potential degradation in the collected samples by adding a quenching solution (e.g., ice-cold acetonitrile or methanol) and store at -20°C or lower until analysis.[6]
-
LC-MS Analysis : Analyze all samples in a single batch. Use a suitable LC-MS method to separate this compound from potential degradants and quantify the peak area corresponding to the parent compound at each time point.
-
Data Analysis : Plot the percentage of this compound remaining versus time. The initial time point (T=0) is considered 100%. From this data, the half-life (t½) of the compound in the solution can be calculated.
Visualizations
Signaling Pathway of M5 Negative Allosteric Modulators
This compound is a negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor. M5 receptors preferentially couple to Gq/11 G-proteins, which activate Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.[8] A NAM like this compound binds to a site on the receptor distinct from the acetylcholine binding site and reduces the receptor's response to acetylcholine.[9][10]
Caption: Signaling pathway of an M5 receptor NAM like this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates the key steps for assessing the stability of this compound in a given solution.
Caption: General experimental workflow for assessing compound stability.
References
- 1. captivatebio.com [captivatebio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. Allosteric Modulation of Muscarinic Receptors by Cholesterol, Neurosteroids and Neuroactive Steroids [mdpi.com]
- 9. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
potential for VU6015929 resistance in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential for resistance to VU6015929 in long-term studies. As direct studies on this compound resistance are not yet available, this guide draws upon established principles of resistance to tyrosine kinase inhibitors (TKIs) and the known signaling pathways of its targets, Discoidin Domain Receptor 1 and 2 (DDR1/2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective dual inhibitor of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2). These are unique receptor tyrosine kinases (RTKs) that are activated by collagen. Upon collagen binding, DDR1/2 dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell proliferation, migration, and extracellular matrix remodeling.[1][2] this compound acts by blocking this autophosphorylation, thereby inhibiting the downstream signaling pathways.
Q2: Has resistance to this compound been observed in long-term studies?
To date, there are no published long-term studies specifically reporting the development of resistance to this compound. However, acquired resistance is a common phenomenon with targeted therapies like tyrosine kinase inhibitors.[3][4] Therefore, it is a critical aspect to consider and investigate in preclinical and clinical development.
Q3: What are the potential mechanisms of resistance to this compound?
Based on known mechanisms of resistance to other TKIs, potential resistance to this compound can be categorized into two main types: on-target and off-target resistance.[5]
-
On-target resistance involves alterations to the drug target itself (DDR1/2). This could include:
-
Off-target resistance involves changes in other signaling pathways that bypass the need for DDR1/2 signaling. This could include:
-
Activation of alternative signaling pathways that promote cell survival and proliferation, rendering the inhibition of DDR1/2 ineffective.[5]
-
Changes in downstream signaling components of the DDR1/2 pathway.[5]
-
Increased drug efflux , where cancer cells actively pump the drug out, reducing its intracellular concentration.
-
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in a long-term in vitro cell culture experiment.
If you observe a gradual loss of this compound's inhibitory effect on cell proliferation or migration over time, it may indicate the development of a resistant cell population.
| Potential Cause | Troubleshooting Steps |
| Development of a resistant cell population | 1. Confirm Resistance: Perform a dose-response assay to compare the IC50 value of the suspected resistant cell line with the parental (sensitive) cell line. A significant increase in IC50 suggests resistance.[7] 2. Sequence the Kinase Domain: Extract genomic DNA from the resistant cells and sequence the kinase domains of DDR1 and DDR2 to identify potential secondary mutations. 3. Assess Target Expression: Use Western blotting or qPCR to determine if there is an overexpression of DDR1 or DDR2 protein or mRNA, respectively. 4. Investigate Bypass Pathways: Use phospho-RTK arrays or Western blotting for key signaling molecules (e.g., p-AKT, p-ERK) to see if alternative survival pathways are activated in the resistant cells.[8][9] |
| Cell Culture Inconsistency | 1. Verify Cell Line Authenticity: Ensure the cell line has not been misidentified or cross-contaminated. 2. Check Reagent Quality: Confirm the stability and concentration of your this compound stock solution. 3. Standardize Seeding Density: Inconsistent cell seeding densities can affect drug response.[10] |
Problem 2: Tumor regrowth in an in vivo model despite continuous this compound treatment.
Tumor relapse after an initial positive response to this compound in an animal model is a strong indicator of acquired resistance.
| Potential Cause | Troubleshooting Steps |
| Acquired Resistance in the Tumor | 1. Biopsy and Analyze Resistant Tumors: Upon humane euthanasia, collect tissue from the relapsed tumors. 2. Genomic and Proteomic Analysis: Perform genomic sequencing of DDR1 and DDR2 and proteomic analysis (e.g., Western blotting, immunohistochemistry) on the tumor tissue to investigate on-target and off-target resistance mechanisms as described for in vitro models. 3. Establish a Resistant Cell Line: If possible, establish a new cell line from the resistant tumor to enable further in vitro characterization and screening for therapies to overcome resistance.[11] |
| Pharmacokinetic/Pharmacodynamic Issues | 1. Assess Drug Exposure: Measure the concentration of this compound in the plasma and tumor tissue to ensure adequate drug exposure is being maintained. 2. Evaluate Target Engagement: Analyze tumor biopsies to confirm that DDR1/2 phosphorylation is being inhibited at the current dosing regimen. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a common method for generating a drug-resistant cell line in vitro.[7][12][13]
-
Determine the Initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Stepwise Dose Escalation: Once the cells resume proliferation, passage them and increase the concentration of this compound in the culture medium. A common approach is to double the concentration at each step.
-
Repeat Dose Escalation: Continue this process of stepwise dose escalation over several months.
-
Characterize the Resistant Line: Periodically, perform dose-response assays to monitor the shift in the IC50 value. Once a significantly resistant population is established (e.g., >10-fold increase in IC50), the cell line can be further characterized.[12]
-
Cryopreserve at Multiple Stages: It is good practice to freeze down vials of cells at different stages of the resistance induction process.
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines
This table illustrates how to present quantitative data comparing the sensitivity of parental and resistant cell lines to this compound.
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Line | 15 | 1 |
| Resistant Subclone 1 | 180 | 12 |
| Resistant Subclone 2 | 250 | 16.7 |
Visualizations
Caption: Simplified DDR1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for generating and characterizing a this compound-resistant cell line.
Caption: Potential mechanisms of acquired resistance to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
minimizing variability in VU6015929-treated animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in animal studies involving the dual DDR1/2 inhibitor, VU6015929.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound, leading to variability in study outcomes.
1. Issue: High Variability in Pharmacokinetic (PK) Profiles
Question: We are observing significant animal-to-animal variability in the plasma concentrations of this compound. What could be the cause and how can we minimize this?
Answer:
High pharmacokinetic variability is a common challenge with orally administered kinase inhibitors, often stemming from formulation and physiological factors.
Potential Causes & Solutions:
-
Inconsistent Formulation: this compound is poorly soluble in aqueous solutions. Improper preparation of the dosing vehicle can lead to inconsistent drug concentrations and absorption.
-
Recommended Action: Ensure a homogenous and stable suspension. Follow a validated formulation protocol strictly. For example, a commonly used vehicle for rodent studies is 10% Ethanol / 40% PEG400 / 50% Saline.[1] For subcutaneous administration, a nanocrystal formulation might provide more consistent exposure.
-
-
Food Effects: The presence or absence of food in the animal's stomach can significantly alter the absorption of lipophilic compounds.
-
Recommended Action: Standardize the feeding schedule. For oral gavage, it is generally recommended to fast the animals overnight (with free access to water) to ensure a consistent gastric environment.
-
-
Gavage Technique: Improper oral gavage technique can lead to dosing errors or stress-induced physiological changes affecting absorption.
-
Recommended Action: Ensure all personnel are proficient in oral gavage techniques. Minimize stress to the animals during dosing.
-
-
Genetic Variability: Different rodent strains can exhibit variations in drug-metabolizing enzymes (e.g., cytochrome P450s) and transporters, leading to differences in drug clearance.[1]
-
Recommended Action: Use a single, well-characterized rodent strain for your studies. Report the specific strain used in all publications.
-
2. Issue: Inconsistent or Lack of Efficacy at a Given Dose
Question: We are not observing the expected therapeutic effect of this compound, or the effect is highly variable between animals, even at doses reported in the literature. What should we investigate?
Answer:
Inconsistent efficacy can be linked to PK variability, as well as target engagement and the specific animal model.
Potential Causes & Solutions:
-
Suboptimal Dosing Regimen: The dose and frequency of administration may not be sufficient to maintain the required therapeutic concentration at the target tissue.
-
Recommended Action: Conduct a pilot dose-escalation study to determine the optimal dose for your specific animal model and disease state. Measure plasma and tissue concentrations of this compound to correlate exposure with efficacy.
-
-
Low Target Engagement: Even with adequate plasma levels, the drug may not be reaching and inhibiting its target (DDR1/2) in the tissue of interest.
-
Recommended Action: Perform pharmacodynamic (PD) studies. Measure the phosphorylation status of DDR1 in tumor or fibrotic tissue samples from treated animals to confirm target inhibition.
-
-
Model-Specific Differences: The expression and role of DDR1/2 can vary significantly between different disease models (e.g., bleomycin-induced fibrosis vs. cancer xenografts).[2][3]
-
Recommended Action: Characterize the expression of DDR1 and DDR2 in your specific animal model before initiating large-scale efficacy studies.
-
-
Disease Heterogeneity in the Model: Animal models of diseases like fibrosis and cancer can have inherent variability in disease progression.[4]
-
Recommended Action: Increase the number of animals per group to account for biological variability. Use well-established and characterized models. For fibrosis models, ensure consistent induction of injury. For cancer models, ensure consistent tumor implantation and initial tumor volume.
-
3. Issue: Unexpected Toxicity or Off-Target Effects
Question: We are observing unexpected adverse effects in our treated animals that are not consistent with DDR1/2 inhibition. How can we address this?
Answer:
While this compound is reported to have good kinase selectivity, off-target effects are a possibility with any kinase inhibitor.
Potential Causes & Solutions:
-
Dose-Related Toxicity: The observed toxicity may be an on-target effect occurring at a supratherapeutic dose.
-
Recommended Action: Perform a dose-range finding study to establish the maximum tolerated dose (MTD) in your specific animal strain and model.
-
-
Off-Target Kinase Inhibition: At higher concentrations, this compound may inhibit other kinases, leading to unexpected phenotypes.
-
Recommended Action: Review the published kinome selectivity profile of this compound.[1] If the observed phenotype aligns with the inhibition of a known off-target kinase, consider using a lower dose or a more selective DDR1/2 inhibitor if available.
-
-
Vehicle-Related Toxicity: The dosing vehicle itself may be causing adverse effects, especially with chronic administration.
-
Recommended Action: Always include a vehicle-only control group in your studies to differentiate vehicle effects from compound-related toxicity.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective dual inhibitor of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2).[5] These are receptor tyrosine kinases that are activated by collagen. By inhibiting the kinase activity of DDR1 and DDR2, this compound blocks downstream signaling pathways involved in cellular processes such as proliferation, differentiation, and survival.[5]
Q2: What are the reported IC50 values for this compound?
A2: The in vitro potency of this compound has been reported as follows:
| Target | IC50 (nM) |
| DDR1 | 4.67 |
| DDR2 | 7.39 |
Q3: What are the key pharmacokinetic parameters of this compound in rodents?
A3: In a study with rats, the following pharmacokinetic parameters were observed after intravenous (IV) and oral (PO) administration:
| Parameter | IV (0.5 mg/kg) | PO (3 mg/kg) |
| Clearance (CLp) | 34.2 mL/min/kg | - |
| Volume of Distribution (Vss) | 4.3 L/kg | - |
| Half-life (t1/2) | ~3 hours | - |
| Tmax | - | 0.75 hours |
| Oral Bioavailability (F) | - | 12.5% |
Data from a study in rats using a 10% EtOH/40% PEG400/50% saline vehicle.[1]
Q4: What are some recommended formulations for in vivo studies with this compound?
A4: Due to its low aqueous solubility, specific formulations are required for in vivo administration. Here are some examples:
| Administration Route | Vehicle Composition |
| Oral (PO) / Intravenous (IV) | 10% Ethanol / 40% PEG400 / 50% Saline |
| Oral (PO) | 5% DMSO / 95% Corn oil |
| Oral (PO) | 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% ddH2O |
It is crucial to prepare these formulations fresh and ensure homogeneity before administration.
Q5: How can I confirm that this compound is hitting its target in my animal model?
A5: To confirm target engagement, you should perform pharmacodynamic (PD) studies. This typically involves:
-
Treating a cohort of animals with this compound at the desired dose and time course.
-
Harvesting the tissue of interest (e.g., tumor, fibrotic lung, or kidney).
-
Preparing tissue lysates.
-
Performing a Western blot to analyze the phosphorylation status of DDR1. A decrease in phosphorylated DDR1 (p-DDR1) relative to total DDR1 would indicate target engagement.
Experimental Protocols & Visualizations
Detailed Methodologies
Western Blot for DDR1 Phosphorylation
-
Tissue Lysis: Homogenize harvested tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-DDR1 and total DDR1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands and express the results as a ratio of p-DDR1 to total DDR1.
Diagrams
Caption: Simplified DDR1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Logical troubleshooting workflow for addressing variability in this compound studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of DDR1 enhances in vivo chemosensitivity in KRAS-mutant lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Models for the Study of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Landscape of DDR1 Inhibition in Renal Fibrosis: A Comparative Look at VU6015929 and DDR1-IN-1
For researchers and drug development professionals invested in combating renal fibrosis, the emergence of Discoidin Domain Receptor 1 (DDR1) inhibitors presents a promising therapeutic avenue. This guide provides a comparative overview of two key investigational compounds, VU6015929 and DDR1-IN-1, to aid in the selection and application of these tools in preclinical research.
Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen, plays a significant role in the progression of chronic kidney disease.[1] Its upregulation in injured kidneys contributes to both inflammatory and fibrotic processes.[1] Consequently, inhibiting DDR1 activity has become a focal point for developing novel anti-fibrotic therapies. This guide delves into the available data on two prominent DDR1 inhibitors, this compound and DDR1-IN-1, to provide a framework for their evaluation in renal fibrosis models.
In Vitro Efficacy: A Head-to-Head Look at Potency and Selectivity
While direct comparative studies in renal fibrosis models are not yet published, in vitro kinase assays offer valuable insights into the potency and selectivity of this compound and DDR1-IN-1.
| Compound | Target(s) | IC50 (DDR1) | IC50 (DDR2) | Key In Vitro Findings in Renal Context |
| This compound | DDR1/DDR2 | 4.67 nM | 7.39 nM | Potently blocks collagen-induced DDR1 activation and collagen IV production in mesangial cells.[1][2] |
| DDR1-IN-1 | DDR1 | 105 nM | ~4-fold selective for DDR1 vs DDR2 | One of the first identified selective DDR1 inhibitors.[2] |
This compound emerges as a highly potent dual inhibitor of both DDR1 and its close homolog DDR2.[1] In contrast, DDR1-IN-1 demonstrates a degree of selectivity for DDR1, though with a significantly higher half-maximal inhibitory concentration (IC50), indicating lower potency compared to this compound.[2] The ability of this compound to effectively block collagen IV production in mesangial cells, a key process in the development of fibrosis, underscores its potential as a valuable research tool.[2]
In Vivo Efficacy in a Renal Fibrosis Model: An Illustrative Example
Direct in vivo comparative efficacy data for this compound and DDR1-IN-1 in a singular renal fibrosis model is currently unavailable in the public domain. However, studies on other potent and selective DDR1 inhibitors in relevant animal models can provide a benchmark for experimental design and expected outcomes. One such example is the use of inhibitor '2.45' in the Col4a3-/- mouse model of Alport Syndrome, a genetic disorder that leads to progressive renal fibrosis.
| Compound | Animal Model | Dosing Regimen | Key In Vivo Findings |
| DDR1 inhibitor '2.45' | Col4a3-/- mice (Alport Syndrome) | 90 mg/kg, daily intraperitoneal injection for 4 weeks | Preserved renal function and reduced tissue damage.[3] |
This study highlights the therapeutic potential of DDR1 inhibition in a chronic kidney disease model, demonstrating that pharmacological intervention can mitigate disease progression.[3] The experimental design and endpoints from this study can serve as a valuable reference for future in vivo investigations of this compound and DDR1-IN-1.
Experimental Methodologies: A Guide to Preclinical Evaluation
To facilitate the design of robust preclinical studies, this section outlines key experimental protocols for evaluating the efficacy of DDR1 inhibitors in the context of renal fibrosis.
In Vitro Assay: Inhibition of Collagen IV Production in Mesangial Cells
This assay assesses the ability of a test compound to inhibit the production of collagen IV, a major component of the fibrotic extracellular matrix, in cultured mesangial cells.
Protocol:
-
Cell Culture: Mouse or human mesangial cells are cultured to sub-confluence in appropriate growth media.
-
Serum Starvation: Cells are serum-starved for 24 hours to synchronize their growth phase.
-
Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control for 1 hour.
-
Stimulation: Collagen I (10 µg/mL) is added to the culture medium to induce DDR1 activation and subsequent collagen IV production.
-
Incubation: Cells are incubated for an additional 24-48 hours.
-
Analysis: Cell lysates are collected, and the levels of collagen IV are quantified by Western blot analysis.
In Vivo Model: Unilateral Ureteral Obstruction (UUO)
The UUO model is a widely used and well-characterized model of renal interstitial fibrosis.
Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are typically used.
-
Surgical Procedure: Under anesthesia, the left ureter is ligated at two points with 4-0 silk suture. Sham-operated animals undergo the same surgical procedure without ureteral ligation.
-
Compound Administration: The test compound (e.g., this compound or DDR1-IN-1) or vehicle is administered daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) starting from day 1 post-surgery.
-
Endpoint: Animals are sacrificed at a predetermined time point (e.g., 7 or 14 days post-surgery).
-
Tissue Collection and Analysis: Kidneys are harvested for histological analysis (e.g., Masson's trichrome, Sirius red staining for collagen deposition), immunohistochemistry for fibrosis markers (e.g., α-SMA, fibronectin), and gene expression analysis of pro-fibrotic and pro-inflammatory markers (e.g., TGF-β, MCP-1) by qRT-PCR.
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental processes involved, the following diagrams have been generated using the DOT language.
Caption: DDR1 Signaling Pathway in Renal Fibrosis.
Caption: Preclinical Evaluation Workflow for DDR1 Inhibitors.
Conclusion
Both this compound and DDR1-IN-1 represent valuable chemical probes for investigating the role of DDR1 in renal fibrosis. This compound stands out for its superior potency, albeit as a dual DDR1/2 inhibitor, and has demonstrated efficacy in a relevant cellular model of fibrosis. DDR1-IN-1 offers a more selective, though less potent, option for dissecting the specific contributions of DDR1. The selection of either compound will depend on the specific research question and experimental context. The provided experimental protocols and workflow diagrams offer a foundational framework for the rigorous preclinical evaluation of these and other emerging DDR1 inhibitors, with the ultimate goal of advancing novel anti-fibrotic therapies for patients with chronic kidney disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA-Encoded Library-Derived DDR1 Inhibitor Prevents Fibrosis and Renal Function Loss in a Genetic Mouse Model of Alport Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VU6015929 and Nilotinib for Antifibrotic Activity
In the landscape of antifibrotic drug discovery, both VU6015929 and nilotinib have emerged as compounds of interest, targeting key signaling pathways implicated in the progression of fibrotic diseases. This guide provides a detailed comparison of their antifibrotic activities, mechanisms of action, and available experimental data to assist researchers, scientists, and drug development professionals in their evaluation.
Executive Summary
This compound is a potent and selective dual inhibitor of Discoidin Domain Receptor 1 and 2 (DDR1/2), receptor tyrosine kinases that are activated by collagen and play a crucial role in fibrosis. In contrast, nilotinib is a broader spectrum tyrosine kinase inhibitor, targeting not only DDRs but also Abelson kinase (c-Abl), c-Kit, and Platelet-Derived Growth Factor Receptors (PDGFRs). This fundamental difference in their kinase selectivity profiles dictates their mechanisms of action and potential therapeutic applications in fibrosis. While this compound offers a more targeted approach by specifically inhibiting collagen-activated signaling, nilotinib exerts its antifibrotic effects through multiple pathways.
Mechanism of Action and Signaling Pathways
This compound: As a selective DDR1/2 inhibitor, this compound directly interferes with the signaling cascade initiated by collagen binding to these receptors. This inhibition prevents the autophosphorylation of DDR1 and subsequently blocks downstream signaling events that lead to the production of extracellular matrix components, such as collagen IV.
Nilotinib: Nilotinib's antifibrotic activity is more multifaceted due to its broader kinase inhibition profile. It has been shown to inhibit PDGFR, which is a key driver of fibroblast proliferation and activation. By blocking PDGFR signaling, nilotinib can reduce the proliferation of lung fibroblasts. Furthermore, nilotinib can attenuate the effects of Transforming Growth Factor-β1 (TGF-β1), a potent profibrotic cytokine, and has been shown to induce apoptosis and autophagy in activated hepatic stellate cells, the primary collagen-producing cells in the liver. Nilotinib also inhibits DDR1, contributing to its antifibrotic effects by reducing inflammation and vascular fibrosis.
Head-to-Head Comparison of VU6015929 with Other DDR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of VU6015929 with other prominent Discoidin Domain Receptor (DDR) inhibitors. The information is intended to assist researchers in selecting the most appropriate tool compound for their studies in areas such as fibrosis, inflammation, and oncology.
Overview of this compound
This compound is a potent and selective dual inhibitor of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2)[1][2]. Developed through a multidimensional optimization effort, it exhibits improved potency, enhanced physicochemical and pharmacokinetic properties, and a clean kinome profile, making it a valuable tool for in vitro and in vivo studies[3].
Comparative Efficacy of DDR Inhibitors
The following table summarizes the in vitro potency of this compound against DDR1 and DDR2 in comparison to other known DDR inhibitors. The data is presented as half-maximal inhibitory concentrations (IC50), a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Selectivity (DDR1 vs. DDR2) | Reference |
| This compound | 4.67 | 7.39 | ~1.6-fold for DDR1 | [2] |
| This compound (Cell-based) | 0.7078 | - | - | [3] |
| DDR1-IN-1 | 105 | 431 | ~4.1-fold for DDR1 | [4] |
| Dasatinib | 0.5 | 1.4 | ~2.8-fold for DDR2 | [5] |
| Imatinib | 337 | 675 | ~2-fold for DDR1 | |
| Nilotinib | 43 | 55 | ~1.3-fold for DDR1 | [5] |
| DDR1 inhibitor 7rh | 6.8 | - | Selective for DDR1 | [6] |
| Dual DDR1/2 inhibitor 5n | 9.4 | 20.4 | ~2.2-fold for DDR1 | [6] |
| DDR1 inhibitor 2.45 | 29 | >1856 | >64-fold for DDR1 | [6] |
Signaling Pathway of Discoidin Domain Receptors
DDRs are receptor tyrosine kinases activated by collagen. Upon collagen binding, DDRs dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell adhesion, proliferation, migration, and extracellular matrix remodeling. Key signaling pathways activated by DDRs include the MAPK/ERK and PI3K/Akt pathways.
Caption: Simplified DDR1/2 signaling pathway upon collagen binding and its inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize DDR inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of a kinase by measuring the incorporation of a radiolabeled phosphate from ATP into a substrate.
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Protocol Details:
-
Reagent Preparation:
-
Prepare a kinase solution by diluting active DDR1 or DDR2 enzyme in kinase dilution buffer.
-
Prepare a substrate solution (e.g., a synthetic peptide like KKSRGDYMTMQIG) in kinase assay buffer.
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO and perform serial dilutions.
-
Prepare the γ-33P-ATP assay cocktail.
-
-
Reaction Setup:
-
In a microplate, combine the kinase solution, substrate solution, and the serially diluted test compound. Include a positive control (no inhibitor) and a negative control (no kinase).
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding the γ-33P-ATP assay cocktail to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 15-60 minutes).
-
-
Reaction Termination and Washing:
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times with a phosphoric acid solution to remove unincorporated radiolabeled ATP.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
-
Cellular DDR1 Autophosphorylation Assay
This cell-based assay measures the ability of a compound to inhibit the collagen-induced autophosphorylation of DDR1 in a cellular context.
Protocol Details:
-
Cell Culture and Treatment:
-
Culture cells expressing DDR1 (e.g., HEK293-DDR1-FLAG) in appropriate media.
-
Serum-starve the cells to reduce basal receptor tyrosine kinase activity.
-
Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound) for a specified time (e.g., 1 hour).
-
Stimulate the cells with collagen I for a defined period (e.g., 90 minutes to 18 hours) to induce DDR1 autophosphorylation[3][7].
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
-
Immunoblotting or ELISA:
-
For Immunoblotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated DDR1 (p-DDR1) and total DDR1.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Quantify the band intensities to determine the ratio of p-DDR1 to total DDR1.
-
-
For Capture ELISA:
-
Coat a microplate with an antibody that captures total DDR1.
-
Add the cell lysates to the wells.
-
Detect phosphorylated DDR1 using a specific primary antibody for p-DDR1 followed by a labeled secondary antibody.
-
Measure the signal and normalize it to the total DDR1 signal.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of DDR1 autophosphorylation for each inhibitor concentration.
-
Determine the cellular IC50 value from the dose-response curve.
-
Conclusion
This compound is a highly potent dual inhibitor of DDR1 and DDR2, demonstrating low nanomolar efficacy in both biochemical and cell-based assays. Its improved pharmacological profile makes it a superior tool compound for investigating the roles of DDRs in health and disease compared to many first-generation and multi-kinase inhibitors. The provided experimental protocols offer a foundation for the consistent and reproducible evaluation of this compound and other DDR inhibitors in a research setting.
References
- 1. Discovery of this compound: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of this compound: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discoidin Domain Receptor (DDR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers - PMC [pmc.ncbi.nlm.nih.gov]
Validating VU6015929 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of in vivo target engagement for VU6015929, a potent dual inhibitor of Discoidin Domain Receptor 1 and 2 (DDR1/2). As a critical tool for preclinical studies, especially in the context of fibrosis, demonstrating that this compound interacts with its intended molecular targets in a living organism is paramount for the accurate interpretation of experimental results. This document compares this compound with other notable DDR1/2 inhibitors and presents detailed experimental protocols and data for validating in vivo target engagement, drawing from successful studies on analogous compounds.
Comparison of Preclinical DDR1/2 Inhibitors
To provide a landscape of the available tools for studying DDR1/2 function in vivo, the following table summarizes the key characteristics of this compound and other selected DDR1/2 inhibitors.
| Feature | This compound | DDR1-IN-1 | Compound 2.45 | XBLJ-13 |
| Target(s) | DDR1/2 | DDR1 | DDR1 | DDR1/2 |
| IC50 (DDR1) | 4.67 nM | 105 nM | ~10 nM (Biochemical) | 1.56 nM |
| IC50 (DDR2) | 7.39 nM | 413 nM | >64-fold selective for DDR1 | 3.24 nM |
| Reported In Vivo Model | Rodent PK studies reported; efficacy studies in disease models mentioned as ongoing. | Not reported in detail in initial studies. | Alport Syndrome (mouse model of kidney fibrosis). | Bleomycin-induced pulmonary fibrosis (mouse model). |
| In Vivo Target Engagement Data | Not yet published in detail. | Not available. | Demonstrated reduction of DDR1 phosphorylation in kidney tissue. | Implied by efficacy, but direct measurement of pDDR1 not explicitly reported. |
Validating In Vivo Target Engagement: A Case Study with a Selective DDR1 Inhibitor
While specific in vivo target engagement data for this compound is not yet publicly available, a study on a highly selective DDR1 inhibitor, referred to as Compound 2.45 , in a mouse model of Alport syndrome provides an excellent blueprint for such validation. This study successfully demonstrated that the inhibitor not only ameliorated disease but also engaged its target in the diseased tissue.
Experimental Protocol: In Vivo Target Engagement of a DDR1 Inhibitor in a Mouse Model of Kidney Fibrosis
This protocol is adapted from the methodology used to validate the in vivo target engagement of Compound 2.45 in a Col4a3-/- mouse model of Alport syndrome, a model for chronic kidney disease and fibrosis.
1. Animal Model and Dosing:
-
Animal Model: Col4a3-/- mice, which develop progressive kidney fibrosis.
-
Compound Administration: Prophylactic treatment with the DDR1 inhibitor (e.g., 30 mg/kg, twice daily by oral gavage) or vehicle control is initiated in young mice (e.g., 4 weeks of age) and continued for a defined period (e.g., 4 weeks).
2. Tissue Collection and Preparation:
-
At the end of the treatment period, mice are euthanized, and kidneys are perfused with ice-cold phosphate-buffered saline (PBS) to remove blood.
-
Kidney cortices are dissected and snap-frozen in liquid nitrogen for subsequent protein analysis.
-
A portion of the kidney can be fixed in formalin for histological analysis.
3. Western Blot Analysis for Phospho-DDR1:
-
Protein Extraction: Frozen kidney tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of DDR1 (e.g., anti-p-DDR1 Tyr792).
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Total DDR1 and Loading Control: To normalize the phospho-DDR1 signal, the membrane is stripped and re-probed with an antibody against total DDR1 and a loading control protein (e.g., GAPDH or β-actin).
Data Presentation: In Vivo Target Engagement of Compound 2.45
The following table summarizes the key findings from the in vivo study of Compound 2.45, demonstrating its target engagement and efficacy.
| Parameter | Vehicle Control | Compound 2.45 (30 mg/kg) |
| Renal p-DDR1/Total DDR1 Ratio | Baseline (Elevated due to disease) | Significant reduction vs. vehicle |
| Blood Urea Nitrogen (BUN) | Elevated | Significantly reduced vs. vehicle |
| Albumin-to-Creatinine Ratio | Elevated | Significantly reduced vs. vehicle |
| Renal Fibrosis Score | Severe | Significantly reduced vs. vehicle |
DDR1/2 Signaling Pathway
Upon binding to its ligand, primarily collagen, DDR1 undergoes dimerization and autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation event creates docking sites for various adaptor proteins and signaling molecules, initiating downstream cascades that regulate cellular processes such as proliferation, migration, and extracellular matrix deposition. Key signaling pathways activated by DDR1 include the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways.
Unraveling the Identity of VU6015929: A DDR1/2 Inhibitor, Not an M1 PAM
Extensive investigation into the scientific literature reveals a critical clarification regarding the molecular target of VU6015929. Contrary to the initial query, this compound is not a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR). Instead, it is consistently and robustly characterized as a potent and selective dual inhibitor of Discoidin Domain Receptor 1 and 2 (DDR1/2)[1][2][3][4].
This guide will proceed by presenting the validated activity of this compound as a DDR1/2 inhibitor, offering a comparison with other relevant compounds where data is available, and providing detailed experimental methodologies for the assays used to characterize its function.
Correcting the Target: this compound as a DDR1/2 Inhibitor
This compound has been identified as a valuable tool compound for studying the roles of DDR1 and DDR2 in various physiological and pathological processes, particularly in the context of fibrotic diseases[1][2][3][4]. DDRs are receptor tyrosine kinases activated by collagen, and their dysregulation is implicated in conditions such as kidney fibrosis and cancer[1].
The discovery and characterization of this compound highlight its significant inhibitory potency against both DDR1 and DDR2.
Comparative Analysis of this compound Activity
While the initial request focused on a cross-validation of M1 PAM activity in different cell lines, we will now present the available data for this compound in the context of its true targets, DDR1 and DDR2.
| Compound | Target(s) | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | DDR1 | Cell-free | - | 4.67 | [5] |
| DDR2 | Cell-free | - | 7.39 | [5] | |
| DDR1 | Cell-based (pDDR1) | HEK293-DDR1 | 0.7078 | [2] | |
| Alternative M1 PAMs | EC50 (nM) | ||||
| VU0453595 | M1 PAM | Not specified | Not specified | 2140 | MCE Bio |
| VU0119498 | M1 Agonist, M3/M5 PAM | Not specified | Not specified | 3100 (EC50) | Abcam |
Signaling Pathway of DDR1/2 Inhibition
The following diagram illustrates the general signaling pathway of DDR1 and DDR2 and the point of intervention for an inhibitor like this compound.
Caption: Inhibition of DDR1/2 signaling by this compound.
Experimental Protocols
DDR1 Phosphorylation Inhibition Assay in HEK293 Cells
This protocol is a representative method for assessing the cellular activity of DDR1/2 inhibitors.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing full-length human DDR1 (HEK293-DDR1) are cultured in appropriate media.
-
Serum Starvation: Prior to the experiment, cells are serum-starved to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Collagen Stimulation: Collagen I is added to the cell culture to induce DDR1 phosphorylation.
-
Cell Lysis: After a defined incubation period, the cells are lysed to extract total protein.
-
Western Blot Analysis: The cell lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated DDR1 and total DDR1 to determine the extent of inhibition.
-
Data Analysis: The ratio of phosphorylated DDR1 to total DDR1 is calculated and plotted against the inhibitor concentration to determine the IC50 value.
Calcium Mobilization Assay for M1 PAMs (For Comparative Context)
While not the primary target of this compound, the following is a general protocol for assessing M1 PAM activity, which would be relevant for compounds like VU0453595.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor (CHO-M1) are used.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with the test compound (potential M1 PAM) or vehicle.
-
Agonist Addition: A sub-maximal concentration of acetylcholine (the endogenous agonist for M1 receptors) is added to the cells.
-
Signal Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence of the calcium-sensitive dye using a plate reader (e.g., FLIPR).
-
Data Analysis: The potentiation of the acetylcholine-induced calcium signal by the test compound is quantified to determine its EC50 value.
Conclusion
The available scientific evidence unequivocally identifies this compound as a dual inhibitor of DDR1 and DDR2, not an M1 muscarinic PAM. This guide provides a summary of its activity on its correct targets and outlines the experimental procedures used for its characterization. For researchers interested in the M1 muscarinic receptor, alternative compounds such as VU0453595 are established positive allosteric modulators and should be considered for such studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
Assessing the Therapeutic Index of VU6015929: A Comparative Guide for Researchers
In the pursuit of novel antifibrotic therapies, the Discoidin Domain Receptors (DDR1 and DDR2) have emerged as critical targets. As collagen-activated receptor tyrosine kinases, their dysregulation is implicated in the progression of various fibrotic diseases. A key determinant of a drug candidate's potential is its therapeutic index—the ratio between its therapeutic efficacy and its toxicity. This guide provides a comparative analysis of the therapeutic index of VU6015929, a potent dual DDR1/2 inhibitor, relative to other known DDR inhibitors, DDR1-IN-1 and Nilotinib.
Quantitative Data Summary
The following tables summarize the in vitro potency, cytotoxicity, and in vivo efficacy and safety data for this compound and comparator compounds.
Table 1: In Vitro Potency and Selectivity of DDR Inhibitors
| Compound | Target(s) | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Cellular DDR1 Phosphorylation Inhibition IC50 (nM) |
| This compound | DDR1/2 | 4.67[1][2] | 7.39[1][2] | 0.7078[3] |
| DDR1-IN-1 | DDR1 > DDR2 | 105[4][5] | 413[4][5] | 86.76[6] |
| Nilotinib | Bcr-Abl, DDR1/2 | Not explicitly quantified, but known inhibitor[7] | Not explicitly quantified, but known inhibitor[7] | Not Available |
Table 2: In Vitro Cytotoxicity and Estimated Therapeutic Index
| Compound | Cell Line | Cytotoxicity Concentration | In Vitro Therapeutic Index (Cytotoxicity / DDR1 IC50) |
| This compound | Mesangial cells | > 10,000 nM (No cytotoxicity observed at 10 µM)[3] | > 2141 |
| DDR1-IN-1 | Not Available | Not Available | Not Available |
| Nilotinib | Not Available | Not Available | Not Available |
Table 3: In Vivo Efficacy and Safety Profile
| Compound | Animal Model | Effective Dose | Toxicity Data (LD50 / MTD) | Estimated Therapeutic Window |
| This compound | Mouse (Alport Syndrome - Kidney Fibrosis) | 90 mg/kg (i.p.)[8] | No obvious toxicity at 300 mg/kg (14-day study of a similar compound)[9] | > 3.3x |
| DDR1-IN-1 | Not Available | Not Available | Not Available | Not Available |
| Nilotinib | Rat (Liver Fibrosis) | 10 mg/kg/day (p.o.)[10] | > 2000 mg/kg (rat, oral LD50)[11] | > 200x |
Signaling Pathways and Experimental Workflows
DDR1/2 Signaling Pathway
The diagram below illustrates the signaling cascade initiated by collagen binding to DDR1 and DDR2, leading to the activation of downstream pathways implicated in fibrosis.
Caption: DDR1/2 signaling cascade initiated by collagen binding.
Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)
The following diagram outlines the workflow for determining the cytotoxicity of a compound using an MTT assay.
Caption: Workflow for assessing cell viability via MTT assay.
Experimental Workflow: Bleomycin-Induced Pulmonary Fibrosis Model
This diagram shows the typical workflow for inducing and assessing pulmonary fibrosis in a mouse model.
Caption: Workflow for the mouse model of bleomycin-induced pulmonary fibrosis.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted from standard procedures for assessing cell viability.[12][13][14]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control. Incubate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in phosphate-buffered saline (PBS) to each well.[14]
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[13]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol is a standard method for inducing pulmonary fibrosis in rodents to test anti-fibrotic agents.[16][17][18]
-
Animal Acclimatization: House C57BL/6 mice (a susceptible strain) under standard conditions for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine).
-
Bleomycin Instillation: Place the anesthetized mouse in a supine position. Expose the trachea through a small incision. Using a fine-gauge needle, intratracheally instill a single dose of bleomycin sulfate (typically 1-2 U/kg body weight) dissolved in sterile saline (total volume of ~50 µL).[19] Suture the incision. Control animals receive sterile saline only.
-
Compound Administration: The test compound (e.g., this compound) can be administered through various routes (e.g., oral gavage, intraperitoneal injection) starting at a predetermined time point. For a preventive regimen, dosing may begin on the same day as bleomycin instillation. For a therapeutic regimen, dosing typically starts 7-10 days after instillation, once fibrosis is established.[20]
-
Endpoint Analysis: Sacrifice the animals at 14 or 21 days post-bleomycin instillation.[18]
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration and cytokine levels.
-
Histology: Perfuse and fix the lungs in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to visualize collagen deposition.
-
Collagen Quantification: Homogenize a portion of the lung tissue and measure the total collagen content using a hydroxyproline assay, as hydroxyproline is a major component of collagen.
-
Discussion and Conclusion
The assessment of the therapeutic index is a multi-faceted process that considers both in vitro and in vivo data.
-
This compound demonstrates a highly promising profile. Its picomolar potency in inhibiting DDR1 phosphorylation in a cellular context, combined with a lack of cytotoxicity at concentrations more than 2000-fold higher than its effective dose, suggests a very wide in vitro therapeutic window.[3] This is further supported by in vivo data where an effective dose of 90 mg/kg was used in a fibrosis model, while similar compounds have been shown to be well-tolerated at doses up to 300 mg/kg.[8][9]
-
DDR1-IN-1 is significantly less potent than this compound in both biochemical and cellular assays.[4][6] The lack of available cytotoxicity and in vivo data for DDR1-IN-1 in the public domain prevents a direct comparison of its therapeutic index.
-
Nilotinib , while having a very high LD50 in rats, is a less specific inhibitor with a primary indication for cancer therapy.[7][11][21] Its effective dose in a rat liver fibrosis model was 10 mg/kg/day, indicating a broad therapeutic window in this preclinical model.[10] However, the potential for off-target effects and reported adverse events, such as interstitial lung disease in humans, must be considered.[22]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of this compound: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DDR1-IN-1 dihydrochloride | Other RTKs | Tocris Bioscience [tocris.com]
- 6. glpbio.com [glpbio.com]
- 7. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA-Encoded Library-Derived DDR1 Inhibitor Prevents Fibrosis and Renal Function Loss in a Genetic Mouse Model of Alport Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of early treatment with low doses of nilotinib, imatinib and a clinically relevant dose of silymarin in thioacetamide-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sds.edqm.eu [sds.edqm.eu]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 18. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. go.drugbank.com [go.drugbank.com]
- 22. A case report of nilotinib-induced irreversible interstitial lung disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of VU6015929's Effects on Collagen Deposition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the discoidin domain receptor (DDR) 1/2 inhibitor, VU6015929, and its effects on collagen deposition. As a potent inhibitor of collagen-induced DDR1 activation, this compound has emerged as a valuable tool compound for studying the role of DDR1 in fibrotic processes.[1][2] This guide aims to objectively assess the current understanding of its reproducibility, compare its performance with alternative compounds, and provide detailed experimental data and protocols to aid researchers in their study design.
Mechanism of Action: this compound and the DDR1/2 Signaling Pathway
This compound is a selective, dual inhibitor of DDR1 and DDR2, receptor tyrosine kinases that are uniquely activated by collagen.[1][2] Upon collagen binding, DDR1 undergoes autophosphorylation, initiating a downstream signaling cascade that contributes to the production and deposition of extracellular matrix components, including collagen IV. This compound exerts its effect by binding to the ATP-binding pocket of the DDR1/2 kinase domain, thereby blocking its autophosphorylation and subsequent signaling. This inhibition ultimately leads to a reduction in collagen synthesis and deposition.[1]
Below is a diagram illustrating the signaling pathway and the point of intervention for this compound.
Caption: DDR1 signaling pathway and this compound's point of inhibition.
Reproducibility of this compound's Effects
While the initial discovery of this compound demonstrated its potent inhibitory effects on DDR1 phosphorylation and subsequent collagen IV production, a critical aspect for its widespread use as a research tool is the reproducibility of these findings by independent laboratories.[1] To date, there is a limited but growing body of independent research utilizing this compound.
A recent study confirmed that selective inhibition of DDR1 in fibroblasts reduces collagen deposition.[3] Although this study used a different specific inhibitor, it supports the general mechanism of action targeted by this compound. The original publication on this compound mentioned ongoing in vivo studies in rodent models, however, the results of these are not yet widely published, which would be a key indicator of its reproducible effects in a more complex biological system.[1]
The lack of extensive, independent studies specifically replicating the quantitative effects of this compound on collagen deposition highlights a current gap in the literature. Researchers using this compound should consider including rigorous internal controls and validation experiments.
Comparison with Alternative DDR1/2 Inhibitors
Several other small molecule inhibitors targeting DDR1 and/or DDR2 have been developed. This section compares this compound with some of these alternatives based on available data.
| Inhibitor | Target(s) | IC50 (DDR1) | IC50 (DDR2) | Effect on Collagen Deposition | Reference(s) |
| This compound | DDR1/2 | 4.67 nM | 7.39 nM | Significantly inhibits collagen IV production. | [1] |
| Compound 1 | DDR1/2 | ~33 nM | - | Inhibits DDR1-mediated collagen IV production. | [1] |
| XBLJ-13 | DDR1/2 | 17.18 nM | 15.13 nM | Ameliorates collagen deposition in a dose-dependent manner. | [4] |
| Nilotinib | DDR1, Abl, c-Kit, PDGFR | - | - | Increases cell growth in 3D young COL1, suggesting an effect on collagen-mediated processes. | [5] |
| Ponatinib | DDR1/2, Abl, VEGFR2, FGFR, etc. | 9 nM | 9 nM | Inhibits collagen-induced platelet aggregation, an indirect measure of collagen interaction. |
Note: IC50 values and reported effects are from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Detailed and consistent experimental protocols are paramount for ensuring the reproducibility of scientific findings. Below are key protocols for assessing the effects of compounds like this compound on collagen deposition.
Experimental Workflow for Assessing Collagen Deposition
Caption: A generalized workflow for studying the effects of inhibitors on collagen deposition.
Detailed Protocol: Western Blot for Collagen IV
This protocol is adapted from the methods used in the initial characterization of this compound.[1]
-
Cell Lysis:
-
Culture mesangial cells to near confluence and serum-starve overnight.
-
Treat cells with this compound or vehicle control at desired concentrations for 24 hours in the presence of a collagen stimulus (e.g., 100 µg/mL collagen I).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells and collect lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% Tris-Glycine gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Collagen IV (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
Detailed Protocol: Sirius Red Staining for Total Collagen Quantification
This protocol provides a method for quantifying total collagen in cell culture.
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate and grow to confluence.
-
Treat cells with the test compound for the desired duration.
-
-
Fixation and Staining:
-
Aspirate the culture medium and wash the cells with PBS.
-
Fix the cells with Bouin's solution for 1 hour at room temperature.
-
Wash the wells with distilled water to remove the fixative.
-
Stain with 0.1% Sirius Red in picric acid for 1 hour at room temperature with gentle agitation.
-
-
Washing and Elution:
-
Aspirate the staining solution and wash the wells with 0.01 M HCl to remove unbound dye.
-
Elute the bound dye with 0.1 M NaOH.
-
-
Quantification:
-
Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using known concentrations of collagen can be used for absolute quantification.
-
Conclusion
This compound is a potent and selective dual DDR1/2 inhibitor that has been shown to effectively reduce collagen IV production in cell-based assays. While the initial findings are promising, the broader reproducibility of its effects on collagen deposition by independent research groups is still being established. For researchers considering the use of this compound, it is crucial to perform thorough validation experiments and consider the use of alternative inhibitors for comparative analysis. The detailed protocols provided in this guide offer a starting point for designing robust experiments to investigate the role of DDR1/2 in collagen deposition and fibrosis. As more independent data becomes available, a clearer picture of the reproducibility and utility of this compound as a research tool will emerge.
References
- 1. Discovery of this compound: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a novel DDRs kinase inhibitor XBLJ-13 for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Collagen and Discoidin Domain Receptor 1 Partnership: A Multifaceted Role in the Regulation of Breast Carcinoma Cell Phenotype [frontiersin.org]
Confirming the On-Target Effects of VU6015929 Using DDR1/2 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the discoidin domain receptor (DDR) inhibitor, VU6015929, with other alternatives, supported by experimental data. A core focus is the validation of its on-target effects through the use of DDR1/2 knockout models, a critical step in drug development for ensuring specificity and minimizing off-target effects.
Introduction to DDRs and Their Role in Fibrosis
Discoidin domain receptors 1 and 2 (DDR1 and DDR2) are unique receptor tyrosine kinases (RTKs) that are activated by collagen.[1][2] Unlike other RTKs that are typically activated by soluble growth factors, DDRs play a crucial role in mediating cell-matrix interactions, influencing cell adhesion, migration, proliferation, and matrix remodeling.[1][3] DDR1 is predominantly expressed in epithelial cells, while DDR2 is primarily found in mesenchymal cells.[1] Upregulation and activation of DDR1 have been strongly implicated in the pathogenesis of various fibrotic diseases, including renal and pulmonary fibrosis, by promoting the deposition of extracellular matrix components like collagen.[3][4][5] This makes DDR1 an attractive therapeutic target for anti-fibrotic therapies.[1][4]
This compound: A Potent and Selective DDR1/2 Inhibitor
This compound has been identified as a potent and selective dual inhibitor of both DDR1 and DDR2.[1][6][7] It effectively blocks collagen-induced DDR1 activation and subsequent downstream signaling.[1][8] The development of this compound represents a significant step towards a therapeutic strategy for fibrotic diseases.[1][9]
On-Target Validation with DDR1 Knockout Models
A key aspect of characterizing any targeted inhibitor is to confirm that its cellular effects are indeed mediated by the intended target. The use of knockout cell models is a definitive method for such validation. In the case of this compound, experiments utilizing DDR1-null mesangial cells have been pivotal.
Studies have shown that while this compound potently inhibits collagen IV production in wild-type cells, it does not have the same effect in DDR1-null cells.[1][10] This provides strong evidence that the anti-fibrotic activity of this compound is mediated through its specific inhibition of DDR1.[1]
Comparative Analysis of DDR Inhibitors
This compound has been benchmarked against other known DDR inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and other compounds against DDR1 and DDR2.
| Inhibitor | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Selectivity | Reference |
| This compound | 4.67 | 7.39 | Dual Inhibitor | [11] |
| DDR1-IN-1 | 105 | 431 | DDR1 selective | [9][12] |
| Imatinib | - | - | Multi-targeted | [12] |
| Nilotinib | - | - | Multi-targeted | [2] |
| Dasatinib | - | - | Multi-targeted | [2] |
Note: IC50 values for Imatinib, Nilotinib, and Dasatinib against DDR1/2 are not consistently reported in the provided search results, but they are known to inhibit these kinases.
DDR1 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the simplified DDR1 signaling cascade leading to fibrotic responses and the point of intervention for this compound.
Caption: Simplified DDR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflows and Protocols
Generation of DDR1 Knockout Cell Lines via CRISPR/Cas9
This workflow outlines the key steps for creating a DDR1 knockout cell line to be used for validating inhibitor specificity.
Caption: Workflow for generating a DDR1 knockout cell line using CRISPR/Cas9.
Protocol for DDR1 Gene Knockout using CRISPR/Cas9:
-
sgRNA Design and Cloning:
-
Design two or more single-guide RNAs (sgRNAs) targeting an early exon of the DDR1 gene to maximize the likelihood of a frameshift mutation.[13] Online tools can be used for sgRNA design.
-
Synthesize and clone the sgRNAs into a suitable CRISPR/Cas9 vector that also contains a selection marker, such as puromycin resistance (e.g., lentiCRISPRv2).[13]
-
Verify the correct insertion of the sgRNA sequences into the vector by Sanger sequencing.[13]
-
-
Cell Transfection:
-
One day prior to transfection, seed the target cells (e.g., SW480, HEK293) in a 6-well plate to achieve 90-95% confluency on the day of transfection.[14]
-
Transfect the cells with the Cas9/sgRNA-expressing plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.[13][14]
-
-
Selection and Clonal Isolation:
-
Knockout Validation:
-
Screen the individual clones for the absence of DDR1 protein expression by Western blot analysis.[13]
-
For clones showing no DDR1 protein, extract genomic DNA and amplify the region targeted by the sgRNAs by PCR.
-
Sequence the PCR products to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.[13]
-
On-Target Effect Confirmation of this compound
This workflow describes the process of confirming the on-target effects of this compound using the generated DDR1 knockout cell line.
Caption: Workflow for confirming the on-target effects of this compound.
Protocol for Assessing On-Target Effects:
-
Cell Culture and Treatment:
-
Plate both wild-type and DDR1 knockout cells in parallel.
-
Once the cells are adherent, serum-starve them for 12-24 hours.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour.
-
Stimulate the cells with Collagen I (e.g., 10 µg/mL) for 24 hours to induce DDR1 activation and downstream signaling.[1]
-
-
Protein Extraction and Analysis:
-
After the incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform Western blot analysis to detect the levels of phosphorylated DDR1 (in wild-type cells), total DDR1, and downstream markers of fibrosis such as Collagen IV.[1][10] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
-
Data Interpretation:
-
A successful on-target effect is confirmed if this compound reduces the levels of phosphorylated DDR1 and Collagen IV in wild-type cells in a dose-dependent manner.
-
Crucially, in the DDR1 knockout cells, there should be no significant change in Collagen IV levels in response to this compound treatment, demonstrating that the inhibitor's effect is dependent on the presence of DDR1.[1][10]
-
Conclusion
This compound is a potent dual inhibitor of DDR1 and DDR2 with significant potential as an anti-fibrotic agent. The use of DDR1 knockout cell models has been instrumental in unequivocally demonstrating its on-target mechanism of action. This comparative guide highlights the importance of such validation studies in the development of targeted therapies and provides researchers with the foundational information and protocols to conduct similar assessments. The data strongly support the continued investigation of this compound as a therapeutic candidate for treating fibrotic diseases.
References
- 1. Discovery of this compound: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanical signaling through the discoidin domain receptor 1 plays a central role in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DDR1 contributes to kidney inflammation and fibrosis by promoting the phosphorylation of BCR and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of this compound: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy [scite.ai]
- 9. Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. selleckchem.com [selleckchem.com]
- 12. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.3. Establishment of DDR1 knockout cell line [bio-protocol.org]
- 14. genecopoeia.com [genecopoeia.com]
Safety Operating Guide
Essential Guidance for the Proper Disposal of VU6015929
Disclaimer: A specific Safety Data Sheet (SDS) containing detailed disposal procedures for VU6015929 could not be located. The following information is based on general best practices for the disposal of bioactive research chemicals. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all applicable federal, state, and local regulations.
This compound is a potent and selective dual discoidin domain receptor 1/2 (DDR1/2) inhibitor used in laboratory research.[1][2][3][4] As a biologically active small molecule, it requires careful handling and disposal to prevent potential environmental impact and ensure personnel safety. Although sometimes shipped as a non-hazardous chemical for transport purposes, this classification does not extend to its disposal.[5] All laboratory-generated waste, including research chemicals, should be treated as potentially hazardous unless confirmed otherwise by a qualified safety professional.[6]
Chemical and Physical Properties of this compound
For safe handling and waste characterization, it is crucial to be aware of the known properties of this compound.
| Property | Value |
| CAS Number | 2442597-56-8[1][2][7] |
| Molecular Formula | C24H19F4N5O2[5][7] |
| Molecular Weight | 485.43 g/mol [7][8] |
| Appearance | Solid powder[5] |
| Solubility | Soluble in DMSO[2][7][8] |
| Storage | Short term at 0 - 4°C; long term at -20°C[1][2][5] |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a general framework for the safe disposal of this compound and associated waste.
1. Waste Identification and Segregation:
-
Treat as Hazardous Chemical Waste: In the absence of specific data to the contrary, this compound should be managed as a hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste categories like biological, radioactive, or general trash. Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips).
-
Liquid Waste: Solutions containing this compound, including stock solutions (e.g., in DMSO) and experimental media. Halogenated and non-halogenated solvent wastes should typically be collected separately.[5]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container.[8]
-
2. Containerization and Labeling:
-
Use Appropriate Containers: Collect waste in containers that are chemically compatible with the contents and can be securely sealed.[1][5]
-
Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1][5] The label should also include the accumulation start date and the primary hazards if known.
3. Storage of Waste:
-
Designated Accumulation Area: Store waste containers in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[1]
-
Secure Storage: Ensure containers are kept closed except when adding waste.[1][5] Store in a secondary containment tray to prevent spills.
4. Arrange for Professional Disposal:
-
Contact EHS: Follow your institution's established procedures to request a waste pickup from the EHS department or their designated hazardous waste contractor.[6][8]
-
Do Not Dispose Down the Drain: Never dispose of this compound powder or solutions down the sanitary sewer.[1][7] This is critical for preventing the release of bioactive compounds into aquatic environments.
-
Empty Container Disposal: An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[5][6]
Disposal Workflow for Research Chemicals
The following diagram illustrates the logical steps for ensuring the safe and compliant disposal of a research chemical like this compound.
Caption: Disposal workflow for this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. easyrxcycle.com [easyrxcycle.com]
- 3. Assessing and managing toxicities induced by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. vumc.org [vumc.org]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling VU6015929
For Research Use Only. Not for human or veterinary use.
This guide provides essential safety and logistical information for handling VU6015929 in a laboratory setting. The following procedures are based on standard laboratory safety practices and available hazard information for this compound.
Hazard Communication
This compound is classified under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). Researchers must be familiar with the following hazards:
| Hazard Classification | Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, oral | GHS07 | Warning | H302: Harmful if swallowed |
| Skin corrosion/irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious eye damage/eye irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn to prevent eye contact. |
| Hand Protection | Gloves | Wear appropriate protective gloves to prevent skin contact. |
| Body Protection | Protective Clothing | Wear a lab coat or other protective clothing to prevent skin exposure. |
Operational Plan: Handling and Storage
A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps from receiving to storage.
Caption: Workflow for safe handling and storage of this compound.
Experimental Protocols: Step-by-Step Guidance
1. Preparation of Stock Solutions:
-
Ensure all work is conducted in a chemical fume hood or a well-ventilated area.
-
Wear all required PPE (safety glasses, gloves, lab coat).
-
Calculate the required amount of this compound and the appropriate solvent volume.
-
Carefully weigh the solid compound using a calibrated analytical balance.
-
Add the solvent to the solid in a suitable container and mix thoroughly until completely dissolved.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
2. Use in Experiments:
-
When adding this compound to experimental setups, handle the solution with care to avoid splashes or aerosols.
-
Minimize the generation of dust or aerosols during handling.
-
After use, decontaminate all surfaces and equipment that may have come into contact with the compound.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure workplace safety.
Caption: Logical flow for the disposal of this compound waste.
Disposal Guidance:
-
Dispose of this compound and any contaminated materials in accordance with federal, state, and local regulations.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.
-
Empty containers should be rinsed and disposed of as hazardous waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
